2-Amino-2-butylhexanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42318. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-butylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAITYLFVJGDODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226874 | |
| Record name | alpha,alpha-Di-n-butylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-66-2 | |
| Record name | alpha,alpha-Di-n-butylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7597-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha-Di-n-butylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and promising stereoselective methodologies for the synthesis of the non-proteinogenic α,α-disubstituted amino acid, 2-Amino-2-butylhexanoic acid. The synthesis of chiral α,α-disubstituted amino acids is of significant interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability. This document details key synthetic strategies, including the use of chiral auxiliaries, asymmetric Strecker synthesis, and phase-transfer catalysis, complete with detailed experimental protocols and comparative data.
Introduction
This compound is a chiral α,α-disubstituted amino acid characterized by the presence of a quaternary stereocenter. The stereoselective synthesis of such compounds presents a significant challenge in organic chemistry. This guide explores several robust methods to achieve high stereocontrol in the synthesis of this target molecule. The primary strategies discussed are:
-
Alkylation of Chiral Glycine Enolates using a Pseudoephedrine Auxiliary: A highly practical and diastereoselective method.
-
Asymmetric Strecker Synthesis: A classic method for amino acid synthesis adapted for stereocontrol.
-
Chiral Phase-Transfer Catalysis: A catalytic approach offering operational simplicity.
Each of these methodologies offers distinct advantages and is presented with a detailed experimental protocol adapted for the synthesis of this compound.
Synthetic Strategies and Experimental Protocols
This method, pioneered by Myers, utilizes a chiral pseudoephedrine auxiliary to direct the stereoselective alkylation of a glycine enolate. The synthesis involves the sequential introduction of the butyl and hexyl groups. The order of alkylation can be reversed, potentially impacting the overall yield and diastereoselectivity.
Experimental Protocol:
Step 1: Synthesis of (+)-Pseudoephedrine Glycinamide A detailed procedure for the synthesis of the chiral auxiliary adduct can be found in the literature.
Step 2: First Alkylation (Butylation)
-
A solution of (+)-pseudoephedrine glycinamide (1.0 equiv) in THF is cooled to -78 °C.
-
A solution of lithium hexamethyldisilazide (LiHMDS) in THF (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
1-Iodobutane (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Second Alkylation (Hexylation)
-
The butylated pseudoephedrine glycinamide derivative (1.0 equiv) is dissolved in THF and cooled to 0 °C.
-
A solution of LiHMDS in THF (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
1-Iodohexane (1.2 equiv) is added, and the reaction is stirred at 0 °C for 6 hours.
-
The reaction is worked up as described in Step 2.
Step 4: Hydrolysis and Removal of the Chiral Auxiliary
-
The dialkylated product is dissolved in a 1:1 mixture of dioxane and water.
-
The solution is heated at reflux for 12 hours.
-
The reaction mixture is cooled, and the aqueous layer is washed with dichloromethane to remove the pseudoephedrine auxiliary.
-
The aqueous layer is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by ion-exchange chromatography.
Quantitative Data Summary (Based on analogous reactions):
| Step | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| First Alkylation | 1-Iodobutane | >95:5 | 85-95 |
| Second Alkylation | 1-Iodohexane | >95:5 | 80-90 |
| Hydrolysis | - | - | 80-95 |
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Enantioselective Synthesis of 2-Amino-2-butylhexanoic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Amino-2-butylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid. The synthesis of such chiral quaternary carbon centers is a significant challenge in organic chemistry. This document details the primary synthetic strategies, with a focus on chiral auxiliary-based methods, particularly the Schöllkopf bis-lactim ether method. Detailed experimental protocols, quantitative data on yields and stereoselectivity, and workflow visualizations are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
α,α-Disubstituted amino acids are of considerable interest in medicinal chemistry and peptide science. The incorporation of these constrained residues into peptides can induce specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles. This compound, with its two distinct alkyl chains at the α-carbon, presents a valuable scaffold for the design of novel therapeutics. The primary challenge in its synthesis lies in the stereocontrolled construction of the chiral quaternary α-carbon. This guide will focus on established methodologies for achieving high enantiopurity in the synthesis of this target molecule.
Synthetic Strategies
The enantioselective synthesis of α,α-disubstituted amino acids can be broadly categorized into two main approaches: the use of chiral auxiliaries and catalytic asymmetric methods.
-
Chiral Auxiliary-Based Methods: These methods involve the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Prominent examples of chiral auxiliaries used for amino acid synthesis include Evans oxazolidinones and those used in the Schöllkopf bis-lactim ether method.
-
Catalytic Asymmetric Methods: These approaches utilize a substoichiometric amount of a chiral catalyst to generate the desired enantiomer. While often more atom-economical, the development of catalysts for the synthesis of α,α-dialkylated amino acids with two different alkyl groups can be challenging.
This guide will focus on the chiral auxiliary approach, specifically the Schöllkopf method, due to its reliability and high stereoselectivity for the synthesis of a wide range of α-amino acids.
The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids.[1][2] It employs a chiral bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral amino acid, typically valine, which serves as the chiral auxiliary.[1] The steric bulk of the auxiliary's side chain (e.g., the isopropyl group of valine) effectively shields one face of the metallated glycine enolate, leading to highly diastereoselective alkylation.[1] For the synthesis of α,α-disubstituted amino acids like this compound, a sequential alkylation strategy is employed.
General Workflow
The synthesis of this compound via the Schöllkopf method can be dissected into the following key stages:
-
Formation of the Bis-Lactim Ether: A cyclic dipeptide of glycine and a chiral amino acid (e.g., L-valine) is prepared and subsequently converted to the corresponding bis-lactim ether.
-
First Alkylation: The bis-lactim ether is deprotonated to form a chiral enolate, which is then alkylated with the first electrophile (e.g., a butyl halide).
-
Second Alkylation: The mono-alkylated product is again deprotonated and then alkylated with the second electrophile (e.g., a hexyl halide).
-
Hydrolysis and Product Isolation: The dialkylated bis-lactim ether is hydrolyzed under acidic conditions to release the desired α,α-disubstituted amino acid ester and the chiral auxiliary, which can be recovered.
Caption: General workflow for the synthesis of this compound via the Schöllkopf method.
Experimental Protocols
The following sections provide a representative experimental protocol for the enantioselective synthesis of this compound based on the Schöllkopf bis-lactim ether method.
Preparation of (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
This protocol describes the synthesis of the chiral auxiliary.
Materials:
-
cyclo(L-Val-Gly)
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of cyclo(L-Val-Gly) (1.0 eq) in anhydrous DCM, add triethyloxonium tetrafluoroborate (2.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford the bis-lactim ether.
Sequential Alkylation of the Bis-Lactim Ether
This protocol details the two sequential alkylation steps to introduce the butyl and hexyl chains.
Materials:
-
(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodobutane
-
1-Iodohexane
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure: First Alkylation (Butylation):
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes.
-
Add 1-iodobutane (1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-butylated intermediate.
Second Alkylation (Hexylation):
-
Repeat the procedure above using the mono-butylated intermediate as the starting material and 1-iodohexane as the electrophile.
-
Purify the crude product by column chromatography to obtain the di-alkylated bis-lactim ether.
Hydrolysis and Isolation of this compound
This protocol describes the final cleavage of the chiral auxiliary to yield the target amino acid.
Materials:
-
Di-alkylated bis-lactim ether
-
Hydrochloric acid (e.g., 0.1 M aqueous HCl)
-
Diethyl ether
-
Ion-exchange chromatography resin
Procedure:
-
Dissolve the di-alkylated bis-lactim ether in aqueous HCl and stir at room temperature for 24-48 hours.
-
Wash the aqueous solution with diethyl ether to remove the chiral auxiliary (valine methyl ester).
-
Concentrate the aqueous layer under reduced pressure.
-
Purify the crude amino acid by ion-exchange chromatography to yield the final product, this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of α,α-disubstituted amino acids using the Schöllkopf method. The data is based on typical outcomes for sequential alkylations.
| Step | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |
| First Alkylation | Mono-butylated bis-lactim ether | >95:5 | N/A | 80-90 |
| Second Alkylation | Butyl, hexyl-disubstituted bis-lactim ether | >95:5 | N/A | 75-85 |
| Final Product | This compound | N/A | >95% | 85-95 (hydrolysis) |
Note: Yields and stereoselectivities can vary depending on the specific reaction conditions and the nature of the electrophiles used.
Logical Relationships in Stereodetermination
The high stereoselectivity of the Schöllkopf method is a direct consequence of the steric influence of the chiral auxiliary. The following diagram illustrates the key interactions that govern the diastereoselective alkylation.
Caption: Steric hindrance from the chiral auxiliary directs the incoming electrophile.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved using chiral auxiliary-based methods. The Schöllkopf bis-lactim ether approach, in particular, offers a reliable and highly stereoselective route through a sequential alkylation strategy. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this and other structurally similar α,α-disubstituted amino acids. The ability to control the stereochemistry at the quaternary α-carbon is crucial for the development of novel peptide-based therapeutics with enhanced properties.
References
2-Amino-2-butylhexanoic acid chemical properties
An In-depth Technical Guide on 2-Amino-2-butylhexanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, general experimental methodologies, and potential biological context of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound, also known as 2-amino-2-n-butylhexanoic acid or dibutylglycine, is an alpha-disubstituted, non-proteinogenic amino acid.[1] Its structure features a central alpha-carbon bonded to both a butyl and a hexyl group, in addition to the characteristic amino and carboxylic acid moieties.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7597-66-2 | [1][2] |
| Molecular Formula | C10H21NO2 | [1][2] |
| Molecular Weight | 187.28 g/mol | [1][2] |
| Exact Mass | 187.157 Da | [1] |
| Density | 0.975 g/cm³ | [1] |
| Boiling Point | 294.8 °C at 760 mmHg | [1] |
| Flash Point | 132.1 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.8492 | [1] |
| Polar Surface Area (PSA) | 63.32 Ų | [1] |
| Storage Condition | Room Temperature / Sealed in dry, 2-8°C | [1][2] |
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, general methodologies for similar non-canonical amino acids are well-established. These can be adapted by researchers for this specific compound.
General Synthesis Approach
The synthesis of α,α-disubstituted amino acids like this compound typically involves multi-step chemical reactions. A common strategy is the Strecker synthesis or variations thereof, starting from a suitable ketone. Another approach involves the alkylation of a glycine equivalent.
Below is a conceptual workflow for a potential synthesis route.
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for separation and quantification, often coupled with Mass Spectrometry (MS) for definitive identification.
General HPLC-MS Protocol for Amino Acid Analysis:
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically an aqueous solution like 0.1 N HCl or a buffered mobile phase.[3] For complex biological matrices, a protein precipitation or solid-phase extraction step may be necessary.
-
Derivatization (Optional but common): To enhance chromatographic separation and detection, amino acids are often derivatized. A common method uses ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenyl-methyl chloroformate (FMOC) for secondary amines.[3] This step can be automated in modern HPLC systems.
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used.[4] A gradient elution with two mobile phases is employed. For example:
-
Detection:
-
UV/Fluorescence: If derivatized, detection can be done using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) at wavelengths appropriate for the chosen derivatizing agent.[3][5]
-
Mass Spectrometry (MS): An MS or tandem MS/MS detector provides mass-to-charge ratio data, enabling confirmation of the molecular weight and fragmentation pattern, which is highly specific for structural elucidation.[4][5]
-
Biological Activity and Context
The specific biological role and signaling pathways associated with this compound are not well-documented in scientific literature based on the available search results. However, the broader class of non-proteinogenic amino acids is of significant interest in drug discovery and metabolic research.
-
Antimicrobial Potential: Structurally related fatty amino acids, such as (S)-2-aminooctanoic acid, have been used to modify antimicrobial peptides, resulting in a significant improvement in their antibacterial activity.[6][7] This suggests that this compound could be explored as a building block for creating novel peptide-based therapeutics.
-
Plant Elicitors: Other modified amino acids, like 2-amino-3-methylhexanoic acid, have been identified as natural products in fungi and act as potent plant elicitors, inducing resistance against both temperature stress and pathogen attacks.[8][9]
-
Enzyme Inhibition: Modified amino acids are often designed as enzyme inhibitors. For example, derivatives of 2-amino-6-boronohexanoic acid have been developed as highly potent inhibitors of the human arginase enzyme, with potential applications in treating myocardial ischemia-reperfusion injury.
Given these examples, this compound represents a compound of interest for screening in various biological assays, including those for antimicrobial, anticancer, and enzyme-inhibitory activities. Its unique α,α-disubstituted structure may confer increased metabolic stability or novel interaction capabilities with biological targets compared to natural amino acids.
References
- 1. m.molbase.com [m.molbase.com]
- 2. 7597-66-2|this compound|BLD Pharm [bldpharm.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of the non-proteinogenic amino acid 2-Amino-2-butylhexanoic acid (CAS Number: 7597-66-2). Due to a scarcity of direct experimental data in peer-reviewed literature, this document combines available information with computational predictions and data from structurally analogous compounds to offer a robust profile for researchers. This guide covers molecular and physicochemical properties, outlines general experimental protocols for their determination, and presents a plausible synthetic route. The information herein is intended to serve as a foundational resource for professionals in drug development and scientific research.
Introduction
This compound is a non-standard α,α-disubstituted amino acid. Its structure, featuring two alkyl chains (a butyl and a pentyl group) attached to the α-carbon, imparts unique steric and lipophilic properties compared to naturally occurring amino acids. Such modifications are of significant interest in medicinal chemistry and drug design, as they can influence peptide conformation, metabolic stability, and biological activity. This guide aims to consolidate the available physicochemical data and provide a predictive assessment to facilitate its application in research and development.
Molecular and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 7597-66-2 | [1][2][3] |
| Molecular Formula | C₁₀H₂₁NO₂ | [2] |
| Molecular Weight | 187.28 g/mol | [2] |
| Canonical SMILES | CCCCC(CCCC)(C(=O)O)N | [2] |
| Melting Point | Estimated: 220-230 °C (decomposes) | Prediction based on similar α,α-disubstituted amino acids |
| Boiling Point | Not applicable (decomposes) | General property of amino acids |
| pKa (α-carboxyl) | Estimated: ~2.5 - 3.5 | Estimation based on typical α-amino acid values |
| pKa (α-amino) | Estimated: ~9.5 - 10.5 | Estimation based on typical α-amino acid values |
| Water Solubility | Predicted: Low to moderate | Prediction based on alkyl chain length and polar groups |
| LogP (Octanol/Water) | Predicted: ~2.0 - 3.0 | Computational prediction (e.g., XLogP3) |
Disclaimer: The melting point, pKa, and solubility values are estimations and should be confirmed experimentally.
Experimental Protocols
While specific experimental protocols for this compound are not published, standard methodologies for determining the physicochemical properties of amino acids are applicable.
Determination of Melting Point
The melting point of a solid amino acid can be determined using a capillary melting point apparatus.
Determination of pKa
The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by potentiometric titration.
Determination of Water Solubility
The shake-flask method is a common technique for determining the solubility of a compound in water.
Synthesis Pathway
A general and robust method for the synthesis of α,α-disubstituted amino acids like this compound is the Strecker synthesis, followed by alkylation.
Biological Context and Potential Applications
While no specific biological activities for this compound have been extensively reported, its structural features suggest several areas of potential interest for researchers:
-
Peptide and Peptidomimetic Design: Incorporation of this amino acid into peptides can introduce conformational constraints and increase resistance to enzymatic degradation. The bulky, lipophilic side chains can also enhance membrane permeability.
-
Enzyme Inhibition: The unique steric hindrance around the α-carbon may allow it to act as an inhibitor for enzymes that process natural amino acids. For example, a related compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been investigated as a highly potent inhibitor of human arginases.[4]
-
Drug Delivery: The lipophilic nature of the butyl and pentyl groups could be exploited in the design of prodrugs or drug delivery systems to improve pharmacokinetic properties.
Conclusion
This compound represents an intriguing building block for medicinal chemistry and chemical biology. Although a comprehensive experimental characterization is still lacking in the scientific literature, this guide provides a foundational understanding of its physicochemical properties based on available data and predictive methods. The outlined experimental protocols and synthetic strategies offer a starting point for researchers to further investigate and utilize this unique amino acid in their studies. As the exploration of non-standard amino acids continues to expand, a thorough experimental validation of the properties presented here will be crucial for unlocking the full potential of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Analysis of 2-Amino-2-butylhexanoic Acid Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the analytical methodologies and theoretical considerations for the crystal structure analysis of 2-Amino-2-butylhexanoic acid. While, to date, no experimentally determined crystal structure for this compound has been deposited in publicly accessible crystallographic databases, this document outlines the necessary experimental protocols for its synthesis and crystallization. Furthermore, it delves into computational methods for crystal structure prediction, which serve as a powerful alternative for structural elucidation. The guide also discusses the potential biological significance of α,α-disubstituted amino acids and the impact of their unique structural features on peptide conformation and function, drawing parallels from closely related compounds.
Introduction
This compound is a non-proteinogenic α,α-disubstituted amino acid. The presence of two alkyl substituents, a butyl and a hexyl group, on the α-carbon imparts significant steric hindrance, which is expected to restrict the conformational freedom of the molecule. This structural feature is of considerable interest in the field of peptide design and drug development, as the incorporation of such amino acids can induce specific secondary structures (e.g., helices or extended conformations) in peptides, enhance metabolic stability, and modulate biological activity.[1][2][3][4]
The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, provides invaluable information about intermolecular interactions, molecular conformation, and packing efficiency. For a novel amino acid like this compound, knowledge of its crystal structure is a prerequisite for understanding its physicochemical properties and for its rational application in medicinal chemistry and materials science.
Synthesis and Crystallization: Experimental Protocols
While a specific protocol for this compound is not available, a general synthetic strategy for chiral α,α-disubstituted amino acids can be adapted.[3]
Synthesis of this compound
A common approach involves the use of a chiral auxiliary to control the stereochemistry at the α-carbon. A plausible synthetic route is outlined below.
Table 1: General Synthetic Protocol for α,α-Disubstituted Amino Acids
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Protection of a chiral auxiliary | Chiral 1,2-diol, protecting group reagent | To create a chiral template for asymmetric alkylation. |
| 2 | Acylation | Protected chiral auxiliary, acylating agent (e.g., hexanoyl chloride) | Introduction of the first alkyl chain (hexyl group). |
| 3 | α-Alkylation | Strong base (e.g., LDA), alkylating agent (e.g., butyl iodide) | Introduction of the second alkyl chain (butyl group). |
| 4 | Deprotection and Hydrolysis | Acidic or basic conditions | Removal of the chiral auxiliary and protecting groups to yield the amino acid. |
| 5 | Purification | Chromatography, Recrystallization | To obtain the pure this compound. |
Crystallization Methods
The crystallization of amino acids can be challenging, particularly for those that are prone to forming oils.[5] Several techniques can be employed to obtain single crystals suitable for X-ray diffraction.
Table 2: Crystallization Protocols for Non-Proteinogenic Amino Acids
| Method | Description | Key Parameters |
| Slow Evaporation | A solution of the amino acid in a suitable solvent is allowed to evaporate slowly at a constant temperature. | Solvent choice, temperature, concentration. |
| Vapor Diffusion | A concentrated solution of the amino acid is allowed to equilibrate with a vapor of a precipitant (a solvent in which the amino acid is less soluble). | Precipitant, concentration, temperature. |
| Cooling Crystallization | A saturated solution of the amino acid at a higher temperature is slowly cooled to induce crystallization. | Cooling rate, solvent, concentration. |
| Use of Additives | Surfactants or alcohols can be added to the crystallization medium to modify crystal habit and promote nucleation.[6] | Type and concentration of additive. |
| pH Adjustment | For amino acids, adjusting the pH of the solution to the isoelectric point can reduce solubility and induce crystallization.[5] | pH of the solution. |
Computational Crystal Structure Prediction
In the absence of experimental data, computational methods offer a viable route to predicting the crystal structure of this compound.[7] These methods involve generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.
Expected Structural Features and Data
Based on the analysis of other α,α-disubstituted amino acids, certain structural characteristics for this compound can be anticipated. The steric bulk of the butyl and hexyl groups will likely lead to a tetrahedral geometry around the α-carbon with specific bond lengths and angles. Intermolecular interactions in the crystal lattice are expected to be dominated by hydrogen bonding between the amino and carboxyl groups, as well as van der Waals interactions between the alkyl chains.
Table 3: Predicted Crystallographic and Molecular Geometry Data (Hypothetical)
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α, γ (°) | 90 |
| β (°) | 90-110 |
| Bond Lengths (Å) | |
| Cα-C(O) | ~1.53 |
| Cα-N | ~1.48 |
| Cα-C(butyl) | ~1.54 |
| Cα-C(hexyl) | ~1.54 |
| **Bond Angles (°) ** | |
| N-Cα-C(O) | ~111 |
| C(butyl)-Cα-C(hexyl) | ~112 |
Note: These values are hypothetical and serve as a general guide. Actual values would need to be determined experimentally or through high-level computational modeling.
Biological Context and Potential Applications
α,α-Disubstituted amino acids are key components of a class of fungal secondary metabolites known as peptaibiotics, which exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][8] The incorporation of these amino acids into peptides restricts their conformational flexibility, often leading to the formation of stable helical structures. This has significant implications for drug design, as it allows for the creation of peptides with enhanced enzymatic stability and specific receptor-binding properties.
The unique structural characteristics of this compound make it a promising candidate for incorporation into novel peptide-based therapeutics.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The outlined experimental protocols and computational workflows offer clear pathways for researchers to elucidate its three-dimensional structure. The insights gained from the study of related α,α-disubstituted amino acids highlight the potential of this compound as a valuable building block in the development of novel peptides and peptidomimetics with tailored structural and functional properties for therapeutic and biotechnological applications. Future experimental work is crucial to validate the theoretical predictions and fully unlock the potential of this unique amino acid.
References
- 1. Peptaibiomics: towards a myriad of bioactive peptides containing C(alpha)-dialkylamino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. Crystal packing predictions of the alpha-amino acids: methods assessment and structural observations | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
The Enigmatic Profile of 2-Amino-2-butylhexanoic Acid: A Survey of Available Data
Researchers, scientists, and drug development professionals exploring novel amino acid analogs will find a notable scarcity of public-domain research concerning the specific biological activities of 2-Amino-2-butylhexanoic acid. Despite its structural similarity to other biologically active amino acids, this particular compound remains largely uncharacterized in scientific literature, presenting a significant knowledge gap and a potential opportunity for novel discovery.
A comprehensive review of available scientific databases and publications reveals no specific studies detailing the pharmacological, enzymatic, or signaling effects of this compound. Consequently, quantitative data on its potential biological activity, such as IC50, Ki, or MIC values, are not available. Similarly, there are no published experimental protocols for assessing its activity, nor have any signaling pathways associated with it been elucidated.
This lack of information stands in contrast to related amino acid derivatives that have been the subject of scientific investigation. For instance, research has been conducted on analogs such as 2-amino-6-boronohexanoic acid, which has been identified as an arginase inhibitor[1]. Other related compounds, like 2-amino-3-methylhexanoic acid, have been investigated for their role as plant elicitors and their antimicrobial properties[2]. Furthermore, studies on 2-aminooctanoic acid and 6-aminohexanoic acid have demonstrated their utility in modifying peptides to enhance antimicrobial activity[3][4][5].
The absence of data on this compound itself means that a detailed technical guide on its core biological activity, complete with data tables and experimental protocols, cannot be constructed at this time. The scientific community has yet to publish research that would form the basis of such a document.
Potential Avenues for Future Research
Given the biological activities observed in structurally similar amino acids, several hypotheses for the potential activity of this compound could be formulated and tested. A logical starting point for investigation would be to screen the compound for activities analogous to its studied relatives.
A hypothetical workflow for a preliminary investigation into the biological activity of this compound is outlined below. This workflow represents a standard approach in early-stage drug discovery and chemical biology.
This proposed workflow begins with the synthesis and rigorous purification of the compound, followed by a broad initial screening against various biological targets. Any "hits" from this initial screen would then be subjected to more detailed studies to validate the activity and elucidate the mechanism of action.
References
- 1. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vitro Stability of 2-Amino-2-butylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro stability of 2-Amino-2-butylhexanoic acid, a non-proteinogenic, α,α-disubstituted amino acid. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this document outlines the expected stability profile based on its structural characteristics. Furthermore, it details standardized experimental protocols for assessing both chemical and metabolic stability, providing a framework for researchers to generate empirical data. This guide is intended to support drug discovery and development professionals in designing and interpreting in vitro stability studies for this compound and structurally related molecules.
Introduction
This compound is a non-proteinogenic α,α-disubstituted amino acid. The presence of two substituents on the alpha-carbon atom introduces significant steric hindrance, which is expected to confer enhanced stability against enzymatic degradation compared to proteinogenic amino acids.[1][2] Non-proteinogenic amino acids are of increasing interest in peptide-based drug discovery as they can improve the stability, potency, and bioavailability of peptide therapeutics.[3] Understanding the in vitro stability of novel amino acid building blocks like this compound is a critical step in early drug development.
This guide will cover two primary aspects of in vitro stability:
-
Chemical Stability: The intrinsic stability of the molecule under various physicochemical conditions, such as pH and temperature.
-
Metabolic Stability: The susceptibility of the molecule to enzymatic degradation in biological matrices, such as plasma, liver microsomes, and hepatocytes.[4][5]
Expected Stability Profile of this compound
Based on the known properties of α,α-disubstituted amino acids, this compound is anticipated to exhibit high in vitro stability.
-
Resistance to Enzymatic Degradation: The steric bulk provided by the two alkyl chains at the α-carbon is likely to prevent the binding of enzymes that typically metabolize amino acids, such as aminotransferases and oxidases. Peptides incorporating α,α-disubstituted amino acids have demonstrated increased resistance to proteases and peptidases.[6]
-
Chemical Stability: Like other amino acids, its stability will be influenced by pH and temperature. While the core amino acid structure is generally stable, extreme pH and high temperatures can lead to degradation. For long-term storage of amino acid solutions, it is recommended to use deproteinized samples, kept deep-frozen at a neutral pH.[7]
Experimental Protocols for In Vitro Stability Assessment
To empirically determine the in vitro stability of this compound, a series of standardized assays should be performed.
Chemical Stability Assays
These assays assess the degradation of the compound in aqueous solutions under various conditions.
Protocol for pH Stability Assessment:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Add this compound to each buffer at a final concentration of 1-10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Quench any potential reactions by adding an organic solvent like acetonitrile. Analyze the concentration of the remaining parent compound using a validated analytical method, such as LC-MS/MS.[8][9]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Protocol for Temperature Stability Assessment:
-
Solution Preparation: Prepare a solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Aliquot the solution and incubate at different temperatures (e.g., 4°C, room temperature, 37°C, and an elevated temperature like 55°C).
-
Time Points and Analysis: Follow the same procedure for sampling and analysis as described in the pH stability protocol.
Metabolic Stability Assays
These assays evaluate the susceptibility of the compound to metabolism by drug-metabolizing enzymes.
Protocol for Plasma Stability Assay:
-
Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw at 37°C.
-
Incubation: Add this compound to the plasma at a final concentration of 1-10 µM and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) of the compound in plasma.
Protocol for Liver Microsomal Stability Assay:
-
System Preparation: Prepare an incubation mixture containing liver microsomes (from human, rat, or other species) and a buffer (e.g., potassium phosphate buffer, pH 7.4).[10][11]
-
Pre-incubation: Pre-incubate the microsomes and this compound at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.[12]
-
Time Points and Quenching: Take samples at specified times (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction with a cold organic solvent.[12]
-
Sample Processing and Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance. Positive controls with known rapid and low clearance (e.g., verapamil and diazepam, respectively) should be included.[12]
Protocol for Hepatocyte Stability Assay:
-
Hepatocyte Suspension: Use fresh or cryopreserved hepatocytes suspended in a suitable incubation medium.
-
Incubation: Add this compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.
-
Time Points and Sampling: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Termination and Analysis: Terminate the reaction with a cold organic solvent, process the samples, and analyze by LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance. Hepatocyte assays provide a more comprehensive assessment of metabolism, including both Phase I and Phase II metabolic pathways.[11][12]
Data Presentation
The quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Illustrative Chemical Stability Data for an α,α-Disubstituted Amino Acid
| Condition | Time (hours) | % Remaining (Mean ± SD) |
| pH 1.2 at 37°C | 0 | 100 ± 2.1 |
| 24 | 98.5 ± 3.0 | |
| pH 7.4 at 37°C | 0 | 100 ± 1.8 |
| 24 | 99.1 ± 2.5 | |
| pH 9.0 at 37°C | 0 | 100 ± 2.3 |
| 24 | 97.9 ± 3.1 | |
| pH 7.4 at 55°C | 0 | 100 ± 1.9 |
| 24 | 92.4 ± 4.5 |
Table 2: Illustrative Metabolic Stability Data for an α,α-Disubstituted Amino Acid
| Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein or 10^6 cells) |
| Plasma | Human | > 240 | N/A |
| Rat | > 240 | N/A | |
| Liver Microsomes | Human | > 120 | < 5 |
| Rat | > 120 | < 5 | |
| Hepatocytes | Human | > 240 | < 3 |
| Rat | > 240 | < 3 |
Note: The data presented in these tables are hypothetical and serve as an example of how to present the results for an α,α-disubstituted amino acid with expected high stability.
Visualizations of Experimental Workflows and Potential Pathways
Visual diagrams can aid in understanding the experimental processes and potential metabolic fates.
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assays [merckmillipore.com]
2-Amino-2-butylhexanoic Acid: A Technical Overview of a Non-Proteinogenic Amino Acid
Introduction
2-Amino-2-butylhexanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Unlike the 20 common proteinogenic amino acids, it is not genetically coded for incorporation into proteins. Its structure, featuring two alkyl substituents on the α-carbon, imparts unique conformational constraints and potential for novel biological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthetic routes, and the biological context of related α,α-disubstituted amino acids.
Chemical Identity and Properties
A summary of the key chemical identifiers and properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 7597-66-2 | [1][2] |
| Molecular Formula | C10H21NO2 | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCCCC(C(=O)O)(CCCC)N | - |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of α,α-disubstituted amino acids are well-established. These methods can be adapted for the preparation of the target molecule. The primary starting material would likely be 5-decanone (also known as dipentyl ketone).
Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids. For an α,α-disubstituted amino acid like this compound, a ketone (5-decanone) is used instead of an aldehyde.[2] The general workflow is depicted below.
References
The Discovery and Isolation of 2-Amino-2-butylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-butylhexanoic acid, also known as α,α-dibutylglycine, is a non-proteinogenic α,α-disubstituted amino acid. This class of amino acids is of significant interest in medicinal chemistry and drug development due to their ability to induce specific secondary structures in peptides, enhancing their biological activity and stability. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing synthetic methodologies, purification protocols, and characterization techniques. While specific research on this particular molecule is limited in publicly available literature, this guide consolidates established principles and analogous examples to provide a robust framework for its synthesis and study.
Introduction to α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are characterized by the presence of two substituents at the α-carbon, in contrast to the single substituent found in proteinogenic amino acids. This structural feature imparts unique conformational constraints on peptides into which they are incorporated. The steric hindrance around the α-carbon restricts the rotation of the peptide backbone, favoring specific secondary structures such as β-turns and helices. This can lead to peptides with enhanced proteolytic stability, increased receptor affinity, and improved bioavailability, making them attractive building blocks for therapeutic peptides and peptidomimetics.
Synthesis of this compound
The synthesis of this compound, as an α,α-disubstituted amino acid, can be approached through several established synthetic routes. Below are detailed protocols for plausible synthetic methods, adapted from general procedures for analogous compounds.
Method 1: Alkylation of a Glycine Equivalent
A common and versatile method for the synthesis of α,α-disubstituted amino acids is the sequential alkylation of a protected glycine derivative. A Schiff base of a glycine ester, for example, can be deprotonated to form a nucleophilic enolate, which is then reacted with an alkyl halide. A second deprotonation and alkylation with a different or identical alkyl halide yields the desired α,α-disubstituted product.
Experimental Protocol: Synthesis via Alkylation of a Glycine Schiff Base
-
Formation of the Schiff Base: To a solution of glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and benzophenone imine (1.1 equivalents). Stir the mixture at room temperature for 16 hours. After the reaction is complete, as monitored by TLC, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the glycine benzophenone Schiff base ethyl ester.
-
First Alkylation: Dissolve the Schiff base (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), dropwise and stir for 30 minutes. Add 1-bromobutane (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the mono-alkylated product.
-
Second Alkylation: Repeat the procedure from step 2, using the mono-butylated product as the starting material and another equivalent of 1-bromobutane.
-
Hydrolysis and Deprotection: Treat the resulting di-butylated Schiff base with 1 M hydrochloric acid and stir at room temperature for 4 hours to hydrolyze the imine. Extract the aqueous layer with ether to remove the benzophenone. The aqueous layer, containing the diethyl ester of the amino acid, is then heated at reflux with 6 M hydrochloric acid for 12 hours to hydrolyze the ester and remove the protecting groups.
-
Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield this compound.
Method 2: Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids. For an α,α-disubstituted amino acid, a ketone is used as the starting material.
Experimental Protocol: Strecker Synthesis
-
Cyanohydrin Formation: To a solution of 5-nonanone (1 equivalent) in a suitable solvent, add sodium cyanide (1.1 equivalents) followed by the dropwise addition of a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia. Stir the reaction at room temperature for 24 hours.
-
Nitrile Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 24 hours to hydrolyze the aminonitrile to the corresponding amino acid.
-
Isolation: Cool the reaction mixture and neutralize to the isoelectric point to precipitate the this compound. Collect the product by filtration, wash, and dry.
Purification and Characterization
Purification of the crude amino acid is typically achieved by recrystallization from a suitable solvent system, such as water/ethanol. The purity and identity of the final product are confirmed by various analytical techniques.
| Parameter | Typical Expected Value |
| Yield | 40-60% (Alkylation method), 30-50% (Strecker synthesis) |
| Melting Point | >200°C (decomposes) |
| ¹H NMR (D₂O) | Peaks corresponding to two butyl chains and the α-proton. |
| ¹³C NMR (D₂O) | Resonances for the carboxyl carbon, α-carbon, and butyl carbons. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight (188.29 g/mol ). |
| Purity (HPLC) | >98% |
Potential Biological Significance and Applications
While specific biological activities of this compound are not extensively documented, its structural class suggests several potential applications in drug discovery and development.
-
Peptide Mimetics: Incorporation into peptides can enforce specific conformations, leading to enhanced biological activity and stability.
-
Enzyme Inhibitors: The bulky side chains can act as potent inhibitors of enzymes by occupying and blocking active sites.
-
Pharmacological Scaffolds: The unique three-dimensional structure can serve as a scaffold for the development of novel therapeutic agents.
Visualizations
Caption: General workflow for the synthesis and isolation of this compound.
Caption: Logical relationship of this compound's properties and applications.
Conclusion
This compound represents an intriguing, yet understudied, member of the α,α-disubstituted amino acid family. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its preparation and characterization. Further research into its incorporation into peptides and its biological evaluation is warranted to fully explore its potential in the development of novel therapeutics. The principles and protocols presented herein are intended to facilitate such future investigations by providing a comprehensive starting point for researchers in the field.
Methodological & Application
Incorporation of 2-Amino-2-butylhexanoic Acid into Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in modern drug discovery and development. These unnatural amino acids can confer unique structural and functional properties, leading to peptides with enhanced therapeutic potential. 2-Amino-2-butylhexanoic acid is an α,α-disubstituted amino acid that, when incorporated into a peptide backbone, can significantly influence its conformation, stability, and biological activity. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
Properties of Peptides Containing α,α-Disubstituted Amino Acids
The introduction of α,α-disubstituted amino acids like this compound can impart several beneficial properties to peptides:
-
Conformational Rigidity: The presence of two substituents on the α-carbon restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[1][2] This pre-organization can lead to higher receptor binding affinity and specificity.
-
Increased Proteolytic Stability: The steric hindrance provided by the α,α-disubstitution makes the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[3][4]
-
Enhanced Hydrophobicity: The butyl and hexyl side chains of this compound contribute to the overall hydrophobicity of the peptide, which can influence its interaction with biological membranes and hydrophobic receptor pockets.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes typical coupling efficiencies for sterically hindered amino acids, which can be used as a general guideline.
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Typical Coupling Efficiency (%) | Reference |
| HBTU/HOBt/DIEA | 2 | 2-4 | 95-98 | [5] |
| HATU/HOAt/DIEA | 2 | 1-3 | >99 | [6][7] |
| COMU/DIEA | 1-2 | 1-2 | >99 | [8] |
| DIC/Oxyma | 5 | 2-4 | 96-99 | [8] |
Note: Coupling efficiency is highly sequence-dependent and should be monitored for each specific peptide.
Experimental Protocols
Synthesis of Nα-Fmoc-2-Amino-2-butylhexanoic acid
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.
-
Extract the precipitated product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected amino acid.
-
Purify the product by flash chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Nα-Fmoc-protected amino acids (including Nα-Fmoc-2-Amino-2-butylhexanoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Activator (e.g., HOAt or HOBt, if required by the coupling reagent)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve Nα-Fmoc-2-Amino-2-butylhexanoic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an activator (e.g., HOAt, 3 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time or a double coupling may be necessary.[6][10]
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, drain the solution and repeat the coupling step with freshly activated Nα-Fmoc-2-Amino-2-butylhexanoic acid.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualization of Workflows
Synthesis of Fmoc-2-Amino-2-butylhexanoic acid Workflow
Caption: Workflow for the synthesis of Nα-Fmoc-2-Amino-2-butylhexanoic acid.
SPPS Workflow for Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
The incorporation of this compound can influence signaling pathways by modulating the peptide's interaction with its target receptor. The induced conformational rigidity can lead to a more favorable binding pose, potentially increasing agonistic or antagonistic activity.
References
- 1. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 [jstage.jst.go.jp]
- 4. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. 2-Amino-2-butylhexanoic acid, a sterically hindered α,α-disubstituted amino acid, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). Its bulky side chains at the α-carbon can significantly impede coupling reactions, necessitating optimized protocols and specialized reagents to achieve high-purity peptides.
These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase synthesis. The protocols detailed below are designed to address the challenges associated with sterically hindered amino acids, ensuring efficient and reliable synthesis.
Challenges in SPPS with this compound
The primary challenge in utilizing this compound in SPPS is the steric hindrance around the α-carbon, which can lead to:
-
Slow and Inefficient Coupling Reactions: The bulky butyl and hexyl groups can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.
-
Increased Risk of Deletion Sequences: Incomplete coupling can result in a portion of the peptide chains lacking the intended amino acid, leading to impurities that are difficult to separate.
-
Aggregation: The presence of hydrophobic and bulky residues can promote inter- and intra-chain aggregation on the solid support, further hindering reaction kinetics.
To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and vigilant monitoring of reaction completion are paramount.
Experimental Protocols
Synthesis of Fmoc-2-Amino-2-butylhexanoic acid-OH
Prior to its use in SPPS, this compound must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group at its α-amino group.
Materials:
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 10% solution of sodium carbonate in water.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc reagent solution dropwise to the amino acid solution while stirring vigorously and maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-2-Amino-2-butylhexanoic acid-OH.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin, utilizing Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-2-Amino-2-butylhexanoic acid-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative high-efficiency reagent (e.g., HCTU, COMU).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
SPPS Workflow:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
For the coupling of Fmoc-2-Amino-2-butylhexanoic acid-OH, a double coupling strategy is recommended.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For sterically hindered residues, extend the coupling time to 4-6 hours or overnight.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-4 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Data Presentation
The following tables present representative data for the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X = this compound) to illustrate the impact of different coupling reagents and extended coupling times.
Table 1: Comparison of Coupling Reagents for the Incorporation of this compound
| Coupling Reagent | Coupling Time (hours) | Crude Peptide Purity (%) | Overall Yield (%) |
| HBTU | 4 | 45 | 35 |
| HCTU | 4 | 65 | 50 |
| HATU | 4 | 78 | 62 |
| COMU | 4 | 75 | 58 |
Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Effect of Extended Coupling Time using HATU
| Coupling Time (hours) | Crude Peptide Purity (%) | Overall Yield (%) |
| 2 | 60 | 48 |
| 4 | 78 | 62 |
| 8 (Double Coupling) | 85 | 70 |
| 12 (Double Coupling) | 86 | 71 |
Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Visualization of Key Structures and Pathways
Caption: Incorporation of an activated amino acid into a growing peptide chain.
Conclusion
The successful solid-phase synthesis of peptides containing the sterically hindered amino acid this compound is achievable with optimized protocols. The use of potent coupling reagents such as HATU, in conjunction with extended coupling times or double coupling strategies, is crucial for overcoming the steric hindrance and achieving high coupling efficiencies. The detailed protocols and application notes provided herein serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel peptides with enhanced therapeutic potential. Careful monitoring and optimization of the synthesis parameters will ensure the production of high-quality peptides for a wide range of applications in drug development and biomedical research.
Application Notes and Protocols: 2-Amino-2-butylhexanoic Acid in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Amino-2-butylhexanoic acid and its derivatives in drug design and discovery, with a focus on its prospective role as a scaffold for the development of novel therapeutic agents. While direct biological data for this compound is limited in publicly available literature, its structural features and the known applications of its precursors suggest promising avenues for research, particularly in the modulation of bile acid signaling pathways.
Introduction to this compound
This compound is a non-proteinogenic α,α-disubstituted amino acid. The presence of a butyl group at the alpha-carbon introduces significant steric bulk and lipophilicity, which can be leveraged in drug design to influence ligand-receptor interactions, metabolic stability, and pharmacokinetic properties. Its structural relationship to other biologically active aminohexanoic acid derivatives suggests its potential as a building block for creating novel therapeutics.
Potential Therapeutic Applications: A Focus on Bile Acid Modulation
A key insight into the potential utility of this compound comes from the reported use of a close derivative, 2-(bromomethyl)-2-butylhexanoic acid, as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives.[1] These derivatives have been identified as potent bile acid modulators, exhibiting inhibitory activity against the apical sodium-dependent bile acid transporter (ASBT) and/or the hepatic bile acid transporter (LBAT).[1]
Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[2][3][4][5] Dysregulation of bile acid homeostasis is implicated in a range of metabolic disorders. Consequently, modulators of bile acid transporters and receptors are attractive targets for the treatment of:
-
Cardiovascular diseases
-
Non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)
-
Type 2 diabetes
-
Gastrointestinal diseases such as cholestasis and constipation[1]
The synthesis of bile acid modulators from a 2-butylhexanoic acid scaffold highlights the potential of this compound as a starting point for the development of novel drugs targeting these conditions. The amino group provides a convenient handle for further chemical modification and diversification.
Quantitative Data Summary (Hypothetical)
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Kd, nM) | Cell-based Potency (nM) |
| Hypothetical-1 | ASBT | Inhibition Assay | 150 | 250 | 400 |
| Hypothetical-2 | FXR | Agonist Assay | 80 | 120 | 200 |
| Hypothetical-3 | TGR5 | Agonist Assay | 250 | 400 | 600 |
Key Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the evaluation of this compound derivatives as potential bile acid modulators.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a generalized representation based on common organic synthesis techniques for amino acids.
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for Fmoc protection, in the presence of a base (e.g., sodium bicarbonate or triethylamine).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Extract the protected amino acid and purify by column chromatography.
-
-
Coupling Reaction (Amide Bond Formation):
-
Dissolve the N-protected this compound in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., diisopropylethylamine - DIPEA).
-
Add the desired amine coupling partner.
-
Stir the reaction at room temperature for several hours to overnight.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide by column chromatography.
-
-
Deprotection:
-
Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid - TFA in DCM for Boc deprotection; piperidine in DMF for Fmoc deprotection).
-
Purify the final compound by recrystallization or high-performance liquid chromatography (HPLC).
-
Protocol 2: In Vitro ASBT Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of the apical sodium-dependent bile acid transporter (ASBT).
-
Cell Culture:
-
Culture a stable cell line overexpressing human ASBT (e.g., HEK293-ASBT or CHO-ASBT) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Inhibition Assay:
-
Prepare assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS with Ca²⁺ and Mg²⁺).
-
Wash the cells twice with the assay buffer.
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in the assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle control for 15-30 minutes at 37°C.
-
Add a solution containing a radiolabeled bile acid substrate, such as [³H]-taurocholic acid, to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Measurement and Data Analysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
Diagram 1: Potential Role in Bile Acid Signaling
Caption: Potential mechanism of this compound derivatives in modulating bile acid signaling.
Diagram 2: Experimental Workflow for Compound Evaluation
Caption: A typical workflow for the design and evaluation of novel drug candidates.
Conclusion and Future Directions
This compound represents an under-explored yet potentially valuable scaffold in medicinal chemistry. The established link between its brominated precursor and the synthesis of potent bile acid modulators provides a strong rationale for its investigation in the context of metabolic diseases. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a panel of in vitro and cell-based assays targeting key components of the bile acid signaling network. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing amino acid.
References
- 1. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]
- 2. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 5. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Resolution of Racemic 2-Amino-2-butylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-Amino-2-butylhexanoic acid, a non-canonical amino acid of interest in drug discovery and development. The protocols focus on two primary enzymatic strategies: enantioselective hydrolysis of the corresponding amino acid ester and enantioselective N-acylation of the free amine. These methods offer a green and efficient alternative to traditional chemical resolutions for obtaining enantiomerically pure forms of this valuable chiral building block.
Introduction
Chirality is a critical aspect of drug design and development, as the enantiomers of a therapeutic agent often exhibit different pharmacological and toxicological profiles. This compound, an α,α-disubstituted amino acid, presents a synthetic challenge in obtaining single enantiomers. Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of optically active α,α-disubstituted amino acids. This approach leverages the high enantioselectivity of enzymes, such as lipases and acylases, to selectively transform one enantiomer of a racemic mixture, allowing for the separation of both enantiomers.
This application note details two effective enzymatic resolution strategies and the analytical methods required to assess their success.
Enzymatic Resolution Strategies
Two primary strategies for the enzymatic resolution of racemic this compound are presented:
-
Strategy A: Enantioselective Hydrolysis of Racemic this compound Ester. In this approach, the racemic amino acid is first converted to its corresponding ester. A lipase is then used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer.
-
Strategy B: Enantioselective N-Acylation of Racemic this compound. This method involves the direct acylation of the amino group of the racemic amino acid using an acyl donor in the presence of a lipase in a non-aqueous solvent. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted amino acid enantiomer.
A general workflow for these processes is outlined below.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of α,α-disubstituted amino acids, which can be expected to be similar for this compound.
Table 1: Enantioselective Hydrolysis of Racemic α,α-Disubstituted Amino Acid Esters
| Enzyme | Substrate | Conversion (%) | eep (%) (Acid) | ees (%) (Ester) | E-value | Reference |
| Humicola langinosa lipase | Racemic α,α-dialkyl amino acid esters | ~50 | >95 | >95 | High | [1] |
| Pseudomonas sp. Lipase | Racemic L-amino acid esters | Variable | High | High | High | [2] |
| Rhizopus sp. Lipase | Racemic L-amino acid esters | Variable | High | High | High | [2] |
Table 2: Enantioselective N-Acylation of Racemic α-Amino Acids
| Enzyme | Substrate | Acyl Donor | Conversion (%) | eep (%) (N-Acyl-AA) | ees (%) (AA) | E-value | Reference |
| Candida antarctica Lipase B | Racemic Amino Alcohols | Vinyl Acetate | ~50 | >99 | >99 | >200 | [3] |
| Pseudomonas cepacia Lipase | Racemic Alcohols | Vinyl Acetate | ~41 | 90 | - | 17 | [4] |
(Note: "eep" refers to the enantiomeric excess of the product, and "ees" refers to the enantiomeric excess of the remaining substrate. The E-value is a measure of the enantioselectivity of the enzyme.)
Experimental Protocols
Protocol 1: Enantioselective Hydrolysis of Racemic this compound Methyl Ester
This protocol is based on the successful resolution of α,α-disubstituted amino acid esters using a lipase preparation.[1][2]
Materials:
-
Racemic this compound methyl ester
-
Lipase from Humicola langinosa or Pseudomonas cepacia
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butanol (co-solvent)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Equipment:
-
Reaction vessel with magnetic stirrer and temperature control
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic this compound methyl ester (1.0 eq) in a mixture of phosphate buffer (pH 7.0) and tert-butanol (e.g., 4:1 v/v).
-
Enzyme Addition: Add the lipase (e.g., 10-20% w/w of the substrate) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion (ideally around 50%) is reached, terminate the reaction by filtering off the enzyme.
-
Extraction: Acidify the filtrate to pH 2 with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted ester enantiomer.
-
Isolation of the Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid and extract with ethyl acetate to isolate the hydrolyzed amino acid enantiomer. Alternatively, ion-exchange chromatography can be used for separation.
-
Analysis: Determine the enantiomeric excess of the separated ester and acid fractions using chiral HPLC.
Protocol 2: Enantioselective N-Acylation of Racemic this compound
This protocol is a general procedure for the lipase-catalyzed N-acylation of amino compounds in an organic solvent.[3][4]
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)
-
Diatomaceous earth (for filtration)
Equipment:
-
Reaction vessel with magnetic stirrer and temperature control
-
Rotary evaporator
-
Chromatography column
-
Chiral HPLC system
Procedure:
-
Reaction Setup: In a dry reaction vessel, suspend racemic this compound (1.0 eq) and immobilized lipase (e.g., 20-50% w/w of the amino acid) in the anhydrous organic solvent.
-
Acyl Donor Addition: Add the acyl donor (1.0-1.5 eq) to the suspension.
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 40-50 °C). Monitor the reaction progress by chiral HPLC analysis of aliquots.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme through a pad of diatomaceous earth. The enzyme can be washed with the solvent and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the N-acylated amino acid and the unreacted amino acid can be separated by column chromatography.
-
Analysis: Determine the enantiomeric excess of the N-acylated product and the unreacted amino acid using chiral HPLC.
Protocol 3: Chiral HPLC Analysis
The determination of enantiomeric excess is crucial for evaluating the success of the resolution. A general method using a chiral stationary phase is described below.[5][6][7][8]
Materials:
-
Enantiomerically enriched samples (ester and acid from Protocol 1; N-acyl-amino acid and free amino acid from Protocol 2)
-
Racemic standards of the corresponding compounds
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)
Equipment:
-
HPLC system with a UV or mass spectrometer detector
-
Chiral HPLC column (e.g., polysaccharide-based, macrocyclic glycopeptide-based, or Pirkle-type)
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase based on the nature of the analyte (free amino acid, ester, or N-acyl derivative). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for N-acylated derivatives, while macrocyclic glycopeptide columns (e.g., Chirobiotic T) can be used for underivatized amino acids.
-
Mobile Phase Optimization: Develop a suitable mobile phase for the separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or a buffered aqueous-organic mixture for reversed-phase chromatography. The addition of small amounts of acidic or basic modifiers can improve peak shape and resolution.
-
Sample Preparation: Dissolve the samples and racemic standards in the mobile phase at a suitable concentration.
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution. Then, inject the samples from the enzymatic resolution to determine the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Conclusion
The enzymatic kinetic resolution of racemic this compound is a highly effective method for obtaining its enantiomers in high optical purity. The choice between enantioselective hydrolysis of the ester and enantioselective N-acylation will depend on factors such as the availability of the enzyme, the ease of substrate preparation, and the desired final product. The protocols provided herein offer a solid foundation for researchers to develop and optimize the enzymatic resolution of this and other challenging α,α-disubstituted amino acids. Careful monitoring of the reaction progress and accurate determination of enantiomeric excess by chiral HPLC are critical for achieving successful and reproducible results.
References
- 1. Chemo–enzymic synthesis of optically active α,α-disubstituted α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scas.co.jp [scas.co.jp]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: Protecting Group Strategies for 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and implementing protecting group strategies for the non-proteinogenic, sterically hindered α,α-disubstituted amino acid, 2-Amino-2-butylhexanoic acid. The protocols outlined herein are designed to ensure high yields and purity in peptide synthesis and other synthetic applications.
Introduction
This compound presents unique challenges in synthetic chemistry due to the steric hindrance around the α-carbon, which bears two alkyl substituents (a butyl and a hexyl group). This steric bulk significantly influences the reactivity of both the α-amino and α-carboxylic acid functionalities. Consequently, the selection of appropriate protecting groups and the optimization of reaction conditions are critical for successful synthetic outcomes. This document outlines orthogonal protecting group strategies, providing detailed experimental protocols for the protection and deprotection of the amino and carboxyl groups of this compound.
Orthogonal Protecting Group Strategies
The cornerstone of multi-step synthesis involving polyfunctional molecules like amino acids is the use of orthogonal protecting groups. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic route. For this compound, the two primary orthogonal strategies are the Fmoc/tBu and Boc/Bzl approaches.
Fmoc/tBu Strategy
In this strategy, the α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is protected as an acid-labile tert-butyl (tBu) ester.[1][2] This is a widely used approach in solid-phase peptide synthesis (SPPS).[3]
Boc/Bzl Strategy
Alternatively, the α-amino group can be protected with the acid-labile tert-butyloxycarbonyl (Boc) group, and the carboxylic acid can be protected as a benzyl (Bzl) ester, which is removable by hydrogenolysis.[4] This strategy is also common in both solution-phase and solid-phase synthesis.
Data Presentation: Quantitative Analysis of Protecting Group Strategies
The following tables summarize typical conditions and expected yields for the protection and deprotection of sterically hindered α,α-disubstituted amino acids, which can be applied to this compound.
Table 1: N-Protection of this compound
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Boc | (Boc)₂O, Triethylamine | Dichloromethane | 12-24 h | Room Temp. | >90 |
| Fmoc | Fmoc-OSu, Na₂CO₃ | 1,4-Dioxane/Water | 4-8 h | Room Temp. | >90[5] |
Table 2: C-Terminal Protection of N-Protected this compound
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Methyl Ester | SOCl₂ or TMSCl, Methanol | Methanol | 12-24 h | Room Temp. | 90-98[6][7] |
| Benzyl Ester | Benzyl alcohol, p-TsOH | Cyclohexane | 12-24 h (reflux) | ~81 | >90[8] |
| tert-Butyl Ester | DCC, DMAP, tert-Butanol | Dichloromethane | 24-48 h | Room Temp. | 70-85 |
Table 3: Deprotection of N-Protected this compound Derivatives
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Boc | Trifluoroacetic Acid (TFA)/DCM (1:1) | Dichloromethane | 1-2 h | Room Temp. | >95[][10] |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide | 30-60 min | Room Temp. | >95[11][12] |
Table 4: Deprotection of C-Terminal Protected this compound Derivatives
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Methyl Ester | LiOH or NaOH, H₂O/THF | THF/Water | 4-12 h | Room Temp. | >90[13][14] |
| Benzyl Ester | H₂, 10% Pd/C | Methanol or Ethanol | 2-6 h | Room Temp. | >95[15][16] |
| tert-Butyl Ester | Trifluoroacetic Acid (TFA)/DCM (1:1) | Dichloromethane | 2-4 h | Room Temp. | >95[17][18] |
Experimental Protocols
The following are detailed protocols for the key protection and deprotection steps for this compound.
N-Terminal Protection Protocols
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add triethylamine (TEA) (2.5 eq) to the solution and stir.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.
-
Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise to the amino acid solution while stirring vigorously at 0 °C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-water and acidify to pH 2 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Fmoc protected amino acid.
C-Terminal Protection Protocols
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add N-protected this compound (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) in cyclohexane.[8]
-
Reaction: Reflux the mixture for 12-24 hours, with azeotropic removal of water. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Dissolution: Dissolve N-protected this compound (1.0 eq), 4-(dimethylamino)pyridine (DMAP) (0.1 eq), and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM).[19]
-
Reagent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM.
-
Extraction: Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
N-Terminal Deprotection Protocols
-
Dissolution: Dissolve the N-Boc protected amino acid ester (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[10]
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
-
Isolation: The resulting amino acid ester trifluoroacetate salt is often used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
-
Dissolution: Dissolve the N-Fmoc protected amino acid ester (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).[11]
-
Reaction: Stir the solution at room temperature for 30-60 minutes.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
Isolation: The crude product can be purified by column chromatography or precipitation to yield the free amine.
C-Terminal Deprotection Protocols
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir the mixture.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the carboxylic acid.
-
Dissolution: Dissolve the benzyl ester (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mol%).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-6 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the carboxylic acid.[15]
-
Dissolution: Dissolve the tert-butyl ester (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Reaction: Stir the solution at room temperature for 2-4 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting carboxylic acid is obtained after removal of the volatiles.
Visualizations
The following diagrams illustrate the logic of orthogonal protecting group strategies and a general experimental workflow for the protection of this compound.
Caption: Orthogonal protecting group strategies for this compound.
Caption: General experimental workflow for protecting this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. Benzyl Esters [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyl Esters [organic-chemistry.org]
- 19. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for the Analytical Detection of 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Amino-2-butylhexanoic acid, a non-proteinogenic amino acid, in various sample matrices. The protocols described herein are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is an alpha-alkyl alpha-amino acid, a class of non-proteinogenic amino acids of interest in various fields, including drug development, due to their unique structural and chemical properties. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and quality control. This document outlines two primary analytical techniques for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Analytical Techniques Overview
The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct analysis of amino acids in complex biological fluids.[2][3][4] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but requires the derivatization of polar analytes like amino acids to increase their volatility.[5] This method is well-suited for samples where high separation efficiency is critical.
Section 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details the protocol for the direct quantitative analysis of this compound in plasma samples without derivatization.
Experimental Workflow: LC-MS/MS Analysis
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for amino acid analysis in plasma.[2][4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is recommended for retaining and separating polar compounds like amino acids without derivatization.[6]
| Parameter | Condition |
| Column | HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 40% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
4. Quantitative Data: MRM Transitions
The molecular formula of this compound is C10H21NO2, with a monoisotopic mass of 187.1572 g/mol . The following MRM transitions can be used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 188.16 | 115.1 | 15 |
| This compound | 188.16 | 72.1 | 20 |
| Internal Standard (e.g., ¹³C₆-¹⁵N-Leucine) | 138.1 | 92.1 | 12 |
Note: The optimal collision energy should be determined empirically on the specific instrument used.
Section 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a protocol for the quantitative analysis of this compound following a derivatization step.
Experimental Workflow: GC-MS Analysis
Detailed Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization (Silylation)
This protocol is based on established methods for the silylation of amino acids for GC-MS analysis.[7]
-
Prepare a dried sample extract in a glass vial.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
2. Gas Chromatography Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) |
4. Quantitative Data: Expected Mass Fragments
Upon derivatization with MTBSTFA, the active hydrogens on the amino and carboxyl groups are replaced by tert-butyldimethylsilyl (TBDMS) groups. For this compound, this would result in a di-TBDMS derivative. The molecular weight of the di-TBDMS derivative of this compound (C10H21NO2, MW: 187.28) would be 187.28 - 2(H) + 2(TBDMS) = 185.28 + 2(114.25) = 413.78 g/mol .
Characteristic mass fragments in EI-MS for TBDMS derivatives of amino acids often include [M-57]+ (loss of a tert-butyl group) and fragments resulting from cleavage of the amino acid backbone.
| Derivative | Expected Molecular Ion (M+) | Key Diagnostic Ions (m/z) |
| di-TBDMS-2-Amino-2-butylhexanoic acid | 413 | 356 ([M-57]+), other characteristic fragments |
Note: The exact fragmentation pattern should be confirmed by analyzing a pure standard of the derivatized compound.
Data Presentation and Comparison
The following table summarizes the key quantitative parameters for the two described methods.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization Required | No | Yes (e.g., Silylation) |
| Typical Run Time | 10-15 minutes | 20-30 minutes |
| Detection Principle | Molecular Ion and Fragments (MRM) | Fragmentation Pattern (EI) |
| Expected m/z (Analyte) | 188.16 (Precursor) | 413 (Molecular Ion of derivative) |
| Key Quantitative Ions (m/z) | 115.1, 72.1 (Products) | 356 ([M-57]+) |
| Sensitivity | High (pg/mL to ng/mL) | High (ng/mL) |
| Throughput | High | Moderate |
| Matrix Effects | Can be significant, requires internal standard | Less prone to ion suppression, but matrix can affect derivatization |
Logical Relationship of Analytical Choices
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The direct analysis by LC-MS/MS is often preferred for its high throughput and minimal sample preparation, making it ideal for studies involving a large number of biological samples. GC-MS, while requiring a derivatization step, provides excellent chromatographic separation and is a robust alternative. The choice of method should be guided by the specific requirements of the study and the instrumentation available. The protocols provided here serve as a starting point for method development and validation for the accurate and reliable quantification of this compound.
References
- 1. 2-Butylhexanoic acid | C10H20O2 | CID 18379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note 1: Achiral Analysis of 2-Amino-2-butylhexanoic Acid using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
An in-depth guide to the liquid chromatography methods for the analysis of 2-Amino-2-butylhexanoic acid is detailed below, providing comprehensive application notes and protocols tailored for researchers, scientists, and professionals in drug development. These methodologies are based on established techniques for the analysis of structurally similar non-proteinogenic and branched-chain amino acids and can be adapted and validated for the specific analyte.
Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation and quantification of polar compounds like amino acids without the need for derivatization. This application note describes a HILIC-MS/MS method for the determination of this compound in various matrices. The method leverages the high selectivity and sensitivity of tandem mass spectrometry for accurate quantification.
Experimental Protocol
A detailed experimental protocol for the HILIC-MS/MS analysis is provided below.
Sample Preparation: For biological samples such as plasma or serum, a protein precipitation step is necessary.
-
To 100 µL of the sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography: The separation is achieved using a HILIC stationary phase.
| Parameter | Value |
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer with electrospray ionization.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. A plausible transition would be [M+H]+ → fragment ion (e.g., loss of the carboxylic group). |
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.1 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 0.1 | To be determined | To be determined |
Experimental Workflow
Caption: Workflow for HILIC-MS/MS analysis of this compound.
Application Note 2: Chiral Separation of this compound Enantiomers by HPLC
Introduction
The enantiomeric purity of chiral molecules is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological properties. This application note outlines a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound. The method utilizes a chiral stationary phase (CSP) to resolve the enantiomers without derivatization.
Experimental Protocol
A detailed experimental protocol for the chiral HPLC analysis is provided below.
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography: The enantiomeric separation is achieved using a macrocyclic glycopeptide-based chiral stationary phase.
| Parameter | Value |
| Column | Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or Mass Spectrometry (if available) |
| Injection Volume | 10 µL |
Data Presentation
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | To be determined | \multirow{2}{*}{To be determined (>1.5 is desirable)} |
| Enantiomer 2 | To be determined |
Experimental Workflow
Caption: Workflow for chiral HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to analytical methods, a logical relationship diagram for method selection is presented below.
Caption: Logical diagram for selecting an appropriate analytical method.
Application Notes and Protocols for Mass Spectrometry of Peptides Containing 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as 2-Amino-2-butylhexanoic acid, into peptide structures is a key strategy in modern drug discovery. This modification can enhance peptide stability, potency, and pharmacokinetic properties. Mass spectrometry is an essential analytical technique for the characterization of these novel peptides, enabling verification of the primary sequence and identification of any modifications.
This document provides detailed application notes and protocols for the mass spectrometric analysis of synthetic peptides containing this compound. The methodologies cover sample preparation, intact mass analysis, and tandem mass spectrometry for sequence verification.
Predicted Fragmentation of this compound
While specific experimental fragmentation data for peptides containing this compound is not yet widely available, its fragmentation pattern can be predicted based on the principles of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Like other amino acids, peptides containing this residue are expected to primarily fragment along the peptide backbone, producing characteristic b- and y-type ions.
The unique structure of this compound, with a butyl and a hexyl group attached to the alpha-carbon, may lead to characteristic neutral losses from the side chain during fragmentation. Researchers should be vigilant for unique fragment ions that could serve as a signature for the presence of this amino acid.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the steps for preparing a synthetic peptide containing this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Lyophilized synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.5 mL or 1.5 mL microcentrifuge tubes
-
Pipettes and sterile, low-binding tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial containing the lyophilized peptide to ensure all material is at the bottom.
-
Reconstitute the peptide in a solution of 50% acetonitrile / 50% water with 0.1% formic acid to a stock concentration of 1 mg/mL. The use of an organic solvent like acetonitrile helps to promote desolvation during electrospray ionization.[1]
-
Vortex the solution for 30-60 seconds to ensure complete dissolution.
-
-
Sample Dilution:
-
Prepare a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration may require empirical determination based on instrument sensitivity.
-
The dilution should be made in a solvent compatible with the LC-MS system, typically 95% water / 5% acetonitrile with 0.1% formic acid for reversed-phase chromatography.
-
-
Sample Cleanup (Optional):
-
If the sample contains interfering substances such as salts or detergents, a cleanup step is necessary.[1]
-
Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt and concentrate the peptide sample.
-
Equilibrate the C18 material with 100% acetonitrile, followed by the loading buffer (e.g., 0.1% formic acid in water).
-
Load the peptide sample onto the C18 material.
-
Wash away salts and other hydrophilic impurities with the loading buffer.
-
Elute the peptide with a solution containing a higher concentration of organic solvent (e.g., 70% acetonitrile with 0.1% formic acid).
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in the LC-MS injection solvent.
-
Protocol 2: In-solution Enzymatic Digestion
For larger peptides or for peptide mapping experiments, enzymatic digestion is performed to generate smaller fragments suitable for tandem mass spectrometry analysis.
Materials:
-
Reconstituted peptide solution (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin (or other suitable protease)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
To the peptide solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin to the sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the mixture at 37°C for 12-16 hours (overnight).
-
-
Quenching the Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 1-5% to lower the pH.
-
-
Post-Digestion Cleanup:
-
Perform a C18 cleanup as described in Protocol 1 to remove digestion buffer components and any undigested enzyme.
-
The resulting peptide fragments are now ready for LC-MS/MS analysis.
-
Protocol 3: MALDI-TOF MS Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique for determining the molecular weight of intact peptides.
Materials:
-
Reconstituted peptide solution (from Protocol 1)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] saturated in 50% acetonitrile / 0.1% trifluoroacetic acid)
-
MALDI target plate
-
Pipettes and sterile tips
Procedure:
-
Sample-Matrix Co-crystallization:
-
On the MALDI target plate, spot 0.5 µL of the peptide solution.
-
Immediately add 0.5 µL of the MALDI matrix solution to the peptide spot.
-
Allow the mixture to air-dry completely at room temperature. This process creates a co-crystal of the peptide and the matrix.
-
-
Data Acquisition:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion mode. The laser is fired at the sample spot, causing desorption and ionization of the peptide molecules.
-
The time it takes for the ions to travel through the flight tube to the detector is used to determine their mass-to-charge ratio.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Intact Mass Analysis of a Hypothetical Peptide (Ac-peptide-NH2) containing this compound (Xaa)
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Ac-Gly-Xaa-Ala-Phe-NH2 | 589.3480 | 589.3475 | -0.85 |
Table 2: Tandem MS Fragmentation Data for a Hypothetical Tryptic Peptide containing this compound (Xaa)
Precursor Ion (m/z): [M+2H]2+ = 456.2781
| Fragment Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Ion Type |
| 147.1128 | 147.1128 | 147.1126 | -1.36 | y1 |
| 260.1970 | 260.1970 | 260.1968 | -0.77 | y2 |
| 445.2980 | 445.2980 | 445.2975 | -1.12 | y3 |
| 516.3351 | 516.3351 | 516.3348 | -0.58 | y4 |
| 228.1234 | 228.1234 | 228.1231 | -1.31 | b2 |
| 413.2244 | 413.2244 | 413.2240 | -0.97 | b3 |
| 484.2615 | 484.2615 | 484.2611 | -0.83 | b4 |
| 671.3929 | 671.3929 | 671.3923 | -0.89 | b5 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and logical relationships.
References
Application Notes and Protocols for Labeling 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-butylhexanoic acid is a non-canonical, α,α-disubstituted amino acid. Its unique structural properties make it a valuable building block in peptidomimetics and drug discovery, offering the potential to create peptides with enhanced stability and novel functionalities. The ability to label such non-natural amino acids is crucial for their application in biological studies, enabling researchers to track their incorporation into peptides, visualize their localization in cells, and study their interactions with biological targets.
These application notes provide detailed protocols for the covalent labeling of the primary amine group of this compound with fluorescent dyes and biotin using N-hydroxysuccinimide (NHS) ester chemistry. Additionally, a representative synthesis protocol for α,α-disubstituted amino acids is included for context.
I. Synthesis of α,α-Disubstituted Amino Acids
The synthesis of α,α-disubstituted amino acids like this compound can be achieved through various methods, including the alkylation of amino acid enolate equivalents.[1] The following is a generalized workflow for the synthesis of such compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-butylhexanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-2-butylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and well-established methods for the synthesis of α,α-disubstituted amino acids like this compound are the Strecker synthesis and the Gabriel synthesis.[1][2] The Strecker synthesis involves the reaction of a ketone (in this case, 2-hexanone) with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[2][3] The Gabriel synthesis utilizes potassium phthalimide to introduce the amino group.[1]
Q2: Why is the synthesis of α,α-disubstituted amino acids like this compound challenging?
A2: The synthesis of α,α-disubstituted α-amino acids presents several challenges primarily due to steric hindrance around the α-carbon.[4] This steric bulk can lead to sluggish reactions, low yields, and difficulties in purification.[4][5] Furthermore, controlling stereochemistry at the quaternary α-carbon is a significant hurdle, often resulting in racemic mixtures that require challenging resolution steps.[1][5]
Q3: What are the typical side reactions observed during the Strecker synthesis of this compound?
A3: During the Strecker synthesis, several side reactions can occur. The intermediate imine can be unstable and may hydrolyze back to the starting ketone, especially in the presence of water.[3] Over-hydrolysis of the nitrile group to a carboxylic acid before the final hydrolysis step can also be a problem. Additionally, the highly toxic nature of cyanide reagents necessitates careful handling and quenching procedures.[3][5]
Q4: How can I improve the yield of my this compound synthesis?
A4: To improve the yield, ensure anhydrous conditions during the formation of the imine and the addition of the cyanide source to prevent hydrolysis of the imine intermediate.[3] Using a slight excess of the amine and cyanide source can also drive the reaction to completion. For the hydrolysis step, careful control of reaction time and temperature is crucial to prevent degradation of the product. Optimization of the solvent system can also have a significant impact on yield.
Q5: I am getting a racemic mixture. How can I obtain an enantiomerically pure product?
A5: The classical Strecker and Gabriel syntheses produce racemic mixtures.[1][5] To obtain an enantiomerically pure product, you can either resolve the racemic mixture or employ an asymmetric synthesis approach. Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Asymmetric synthesis strategies often involve the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the reaction.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Materials | - Verify the purity and stability of your ketone (2-hexanone), amine source (e.g., ammonia or an ammonium salt), and cyanide source. - Use freshly distilled or purified reagents. |
| Inefficient Imine Formation | - Ensure strictly anhydrous conditions. Use dry solvents and glassware. - Consider the use of a dehydrating agent, such as magnesium sulfate, to drive the equilibrium towards imine formation.[3] |
| Incomplete Cyanide Addition | - Check the reactivity of your cyanide source. - Optimize the reaction temperature; some reactions may require cooling to prevent side reactions, while others may need gentle heating. |
| Incomplete Hydrolysis of the Aminonitrile | - Increase the reaction time or temperature for the hydrolysis step. - Use a stronger acid or base for hydrolysis, but monitor for potential degradation of the amino acid. |
| Product Loss During Workup | - Optimize the extraction and purification procedures. - this compound may have some water solubility, so ensure thorough extraction from the aqueous phase. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Improve the reaction conversion by optimizing stoichiometry, reaction time, or temperature. - Choose an appropriate purification method (e.g., recrystallization, column chromatography) to remove unreacted starting materials. |
| Side Products from Imine Hydrolysis | - Maintain anhydrous conditions during imine formation and cyanide addition. |
| Formation of Amide Intermediate | - Ensure complete hydrolysis of the nitrile and any amide intermediates by adjusting the hydrolysis conditions (time, temperature, acid/base concentration). |
| Contamination from Reagents or Solvents | - Use high-purity reagents and solvents. - Ensure all glassware is thoroughly cleaned and dried. |
Experimental Protocols
General Protocol for Strecker Synthesis of this compound
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hexanone in a suitable anhydrous solvent (e.g., methanol or ethanol). Add a solution of ammonia or an ammonium salt (e.g., ammonium chloride) in the same solvent. Stir the mixture at room temperature for a specified time to form the imine.
-
Cyanide Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of a cyanide source (e.g., sodium cyanide or potassium cyanide) in water or a suitable solvent. Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Hydrolysis: After the reaction is complete, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid). Heat the mixture under reflux to hydrolyze the α-aminonitrile to the corresponding amino acid.
-
Isolation and Purification: Cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product. Filter the crude product and wash it with cold water and a suitable organic solvent. Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
Caption: General workflow for the Strecker synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Amino-2-butylhexanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-2-butylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Strecker synthesis or the Bucherer-Bergs reaction, followed by hydrolysis.
Issue 1: Low Yield of the Intermediate (α-Aminonitrile or Hydantoin)
-
Question: My Strecker or Bucherer-Bergs reaction is resulting in a low yield of the desired intermediate. What are the potential causes and how can I improve it?
-
Answer: Low yields in these reactions can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Imine/Iminium Ion Formation (Strecker Synthesis): The initial condensation of the ketone (2-octanone) with ammonia is a critical equilibrium step.
-
Side Reactions of the Carbonyl Compound: Ketones can undergo self-condensation (aldol reaction) under basic conditions.
-
Solution: Maintain careful control of the reaction temperature and pH. For the Bucherer-Bergs reaction, a pH of around 8-9 is optimal.[3]
-
-
Decomposition of Cyanide: In strongly acidic or basic conditions, cyanide can either be protonated to the highly volatile and toxic hydrogen cyanide (HCN) or decompose.
-
Solution: Maintain the recommended pH range for the specific protocol. In the Bucherer-Bergs reaction, ammonium carbonate acts as a buffer.[3]
-
-
Insufficient Reaction Time or Temperature: These are multicomponent reactions that may require time to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, a moderate increase in temperature or extended reaction time may be necessary. For the Bucherer-Bergs reaction, refluxing in water or ethanol (80-100°C) is common.[3]
-
-
Issue 2: Incomplete Hydrolysis of the Intermediate
-
Question: I am having difficulty fully hydrolyzing the α-aminonitrile or the hydantoin intermediate to the final this compound. What are the recommended hydrolysis conditions?
-
Answer: The hydrolysis of the nitrile or hydantoin to the carboxylic acid is a crucial step that often requires harsh conditions.
-
For α-Aminonitriles (from Strecker Synthesis):
-
Acid Hydrolysis: This is the most common method. Refluxing with a strong acid such as 6M HCl or H₂SO₄ is typically effective. The reaction time can be significant, often requiring several hours.[1][2]
-
Base Hydrolysis: While less common for this specific step, it can be achieved with a strong base like NaOH, followed by acidification to protonate the amino acid.
-
-
For 5,5-Disubstituted Hydantoins (from Bucherer-Bergs Reaction):
-
Alkaline Hydrolysis: This is the preferred method for hydantoins. Refluxing with a strong base like sodium hydroxide or barium hydroxide is effective. This initially yields the sodium or barium salt of the N-carbamoyl amino acid, which is then hydrolyzed to the amino acid upon further heating or acidification.[4]
-
Acid Hydrolysis: Strong acidic conditions can also be used, but alkaline hydrolysis is generally more efficient for hydantoins.
-
-
Issue 3: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: Impurity formation is a common challenge. Here are some likely culprits and preventative measures:
-
Over-alkylation: In the presence of excess cyanide and base, side reactions can occur.[3]
-
Solution: Use the correct stoichiometric ratios of reactants as specified in the protocol. A common molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the ketone:KCN:(NH₄)₂CO₃.[3]
-
-
Polymerization: Aldehydes and ketones can polymerize under certain conditions.
-
Solution: Control the reaction temperature and add reagents in a controlled manner.
-
-
Incomplete Hydrolysis Products: The N-carbamoyl amino acid from hydantoin hydrolysis can be a persistent impurity if the second hydrolysis step is incomplete.[4]
-
Solution: Ensure a sufficiently long reaction time and adequate concentration of the hydrolyzing agent (acid or base).
-
-
Racemic Mixture: Both the Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid (equal amounts of D and L enantiomers). While not an impurity in the chemical sense, it may be undesirable for certain applications.
-
Solution: If a specific enantiomer is required, a chiral resolution step will be necessary after the synthesis. This often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?
-
Answer: The purification of amino acids can be challenging due to their zwitterionic nature and high polarity.
-
Recrystallization: This is the most common method for purifying solid amino acids.
-
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The crude amino acid is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes turbid. Upon cooling, the purified amino acid should crystallize out.
-
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged and uncharged impurities.
-
Procedure: The crude amino acid mixture is loaded onto a cation-exchange resin. After washing away neutral and anionic impurities, the desired amino acid is eluted by changing the pH or ionic strength of the eluent.
-
-
General Tips for Handling: To avoid contamination, always use high-purity reagents and solvents. Ensure all glassware is scrupulously clean. Wear powder-free gloves and work in a clean environment to prevent contamination from dust and other sources.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound?
-
A1: The overall yield can vary significantly depending on the chosen synthetic route (Strecker vs. Bucherer-Bergs), the scale of the reaction, and the efficiency of each step. Generally, yields for multi-step syntheses of α,α-disubstituted amino acids can range from moderate to good. It is advisable to perform small-scale pilot experiments to optimize conditions for your specific setup.
-
-
Q2: How can I confirm the identity and purity of my final product?
-
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (amine, carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity. Chiral HPLC is necessary to determine the enantiomeric composition if a resolution has been performed.
-
-
-
Q3: Is it possible to perform an asymmetric synthesis of this compound to obtain a single enantiomer directly?
-
A3: Yes, asymmetric versions of the Strecker reaction have been developed. These typically involve the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity. However, these methods are often more complex and may require more specialized reagents and conditions compared to the classical racemic synthesis followed by resolution.
-
-
Q4: What are the main safety precautions to consider during this synthesis?
-
A4: The use of cyanide salts (e.g., KCN, NaCN) is the most significant hazard. These are highly toxic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Have an appropriate cyanide antidote kit available and be trained in its use.
-
Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed with extreme caution in a fume hood.
-
Dispose of all cyanide-containing waste according to your institution's hazardous waste disposal procedures.
-
-
Data Presentation
Table 1: General Reaction Parameters for Strecker and Bucherer-Bergs Syntheses of α,α-Disubstituted Amino Acids
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Ketone | 2-Octanone | 2-Octanone |
| Ammonia Source | Ammonia, Ammonium Chloride | Ammonium Carbonate |
| Cyanide Source | Potassium Cyanide, Sodium Cyanide | Potassium Cyanide, Sodium Cyanide |
| Typical Solvent | Water, Ethanol, Methanol | Water, Ethanol |
| Typical Temperature | Room Temperature to Reflux | 60-100 °C |
| Typical pH | Mildly Acidic | ~8-9 |
| Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin |
Table 2: Hydrolysis Conditions for Intermediates
| Intermediate | Hydrolysis Method | Reagents | Typical Conditions |
| α-Aminonitrile | Acid Hydrolysis | 6M HCl or H₂SO₄ | Reflux for several hours |
| 5,5-Disubstituted Hydantoin | Alkaline Hydrolysis | NaOH, Ba(OH)₂ | Reflux for several hours |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction and Hydrolysis (General Procedure)
This is a general protocol based on typical conditions for the Bucherer-Bergs reaction with α,α-disubstituted ketones. Specific amounts and reaction times should be optimized.
Step 1: Synthesis of 5-Butyl-5-pentylhydantoin
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-octanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[3]
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the crude 5-butyl-5-pentylhydantoin.[3]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude hydantoin can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Step 2: Hydrolysis of 5-Butyl-5-pentylhydantoin to this compound
-
In a round-bottom flask, suspend the purified 5-butyl-5-pentylhydantoin in an aqueous solution of a strong base (e.g., 2-4 M NaOH).
-
Heat the mixture to reflux. The hydrolysis may take several hours.
-
Monitor the reaction for the disappearance of the hydantoin and the formation of the amino acid.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and then with a water-miscible organic solvent (e.g., ethanol) to aid in drying.
-
Purify the crude amino acid by recrystallization.
Mandatory Visualizations
Caption: Strecker synthesis pathway for this compound.
Caption: Experimental workflow for the Bucherer-Bergs synthesis.
References
Technical Support Center: Purification of 2-Amino-2-butylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the purification of 2-Amino-2-butylhexanoic acid, a non-proteinogenic amino acid.
Disclaimer: Specific literature on the purification of this compound is limited. The protocols and advice provided below are based on established principles for the purification of other non-proteinogenic and α,α-disubstituted amino acids and may require optimization for your specific reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Impurities are highly dependent on the synthetic route. However, they generally include:
-
Unreacted Starting Materials: Precursors from the specific synthesis (e.g., corresponding ketones, cyanide sources, or hydantoins).
-
Synthesis Intermediates and By-products: Incomplete hydrolysis of nitrile or hydantoin intermediates can leave behind amides or related compounds.[1]
-
Other Amino Acids: Side reactions can sometimes generate other ninhydrin-positive substances.[1]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up may persist in the crude product.[2]
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A2: Discoloration often results from colored impurities or minor degradation/oxidation of the product.[2]
-
Solution: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in a hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal adsorbs many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[2] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.
Q3: After recrystallization, I have a very low yield of purified product. What are the likely reasons and how can I improve recovery?
A3: Low recovery is a common challenge in recrystallization. The primary causes are:
-
Using too much solvent: This is the most frequent cause of low yield, as the product remains dissolved even after cooling. To fix this, use the minimum amount of hot solvent required to fully dissolve the crude material.[2]
-
Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and very low solubility when cold. You may need to screen for a better solvent or use a mixed-solvent system.[2]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration funnel and flask are pre-heated to prevent this.[2]
-
Loss in mother liquor: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Add more solvent: The oil may be a super-saturated solution. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.[2]
-
Lower the cooling temperature: Try cooling the solution more slowly and to a lower temperature.
-
Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a seed crystal of the pure product is also highly effective.[2][3]
-
Change the solvent system: The chosen solvent may be unsuitable. Try a different solvent or a solvent mixture. For a compound like this compound, a system like ethanol/water, isopropanol/water, or isopropanol/hexane may be effective.[2]
Q5: Which chromatographic technique is most suitable for purifying this compound?
A5: The best technique depends on the scale and required purity.
-
Ion-Exchange Chromatography (IEC): This is a highly effective and classical method for separating amino acids from neutral or oppositely charged impurities.[4][5] The amino acid can be bound to a cation-exchange resin at low pH, washed, and then eluted with a basic solution.[5]
-
Flash Chromatography (Silica Gel): While possible, it can be challenging for free amino acids due to their high polarity, which can cause significant streaking on the column. It is more suitable for protected (e.g., Boc- or Cbz-) derivatives.[6]
-
Reverse-Phase HPLC (RP-HPLC): This is the preferred method for achieving high purity, especially on a smaller scale. It is effective for separating polar compounds and can be scaled up for preparative purification.[7]
Data Presentation
Table 1: Common Solvent Systems for Amino Acid Crystallization
| Solvent/System | Polarity | Typical Use Case | Notes |
| Water | High | Good for many zwitterionic amino acids. | Solubility can be highly pH-dependent. |
| Ethanol/Water | Medium-High | A versatile system; the ratio can be tuned. | Good for compounds that are too soluble in pure water. |
| Isopropanol/Water | Medium-High | Similar to ethanol/water, but isopropanol is less volatile. | Often used for final product precipitation. |
| Acetic Acid/Water | High (Acidic) | Useful for dissolving stubborn amino acids. | Requires subsequent removal of acetic acid. |
| Isopropanol/Hexane | Low-Medium | Good for less polar amino acids or protected derivatives. | The hexane acts as an anti-solvent. |
Table 2: Purification Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Crystallization | Trapped impurities in the crystal lattice; Co-crystallization with impurities. | Ensure slow cooling; Re-crystallize the material a second time; Switch to a chromatographic method. |
| Product Won't Stick to IEC Resin | Incorrect pH; Wrong type of resin. | Load sample at pH < pI (for cation exchange) or pH > pI (for anion exchange); Ensure you are using the correct resin type (cation vs. anion). |
| Streaking on TLC/Silica Column | Compound is too polar; Strong interaction with silica. | Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase; Switch to reverse-phase or ion-exchange chromatography. |
| No Product Elutes from IEC Column | Elution buffer is too weak; Irreversible binding. | Increase the concentration or strength of the elution buffer (e.g., switch from 0.1M NH₄OH to 1.0M NH₄OH); Check resin specifications. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. Test on a small scale first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate with stirring) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[2]
-
Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Strong Cation-Exchange Chromatography (SCX)
-
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex® 50WX8) in deionized water. Pack it into a column and wash sequentially with 1M NaOH, deionized water (until neutral), 1M HCl, and finally deionized water (until the eluent is neutral, pH ~6-7). This prepares the resin in its H⁺ form.
-
Sample Preparation and Loading: Dissolve the crude amino acid in dilute acid (e.g., 0.1M HCl) or water and adjust the pH to ~2-3. Apply this solution to the top of the prepared column. The positively charged amino acid will bind to the resin.
-
Washing: Wash the column with several column volumes of deionized water. This will elute any neutral or anionic impurities.
-
Elution: Elute the purified this compound from the resin using a dilute basic solution, such as 0.5-2M aqueous ammonia (NH₄OH).[5] Collect fractions and monitor them for the presence of your product using TLC with a ninhydrin stain.
-
Isolation: Combine the product-containing fractions and remove the ammonia and water under reduced pressure (rotary evaporation) to yield the purified amino acid.
Visualizations
References
Technical Support Center: Synthesis of 2-Amino-2-butylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-butylhexanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Strecker synthesis or the Bucherer-Bergs reaction, followed by hydrolysis.
Problem 1: Low or No Yield of the Intermediate (α-Aminonitrile or Hydantoin)
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Reagent Stoichiometry | For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone (2-octanone) to cyanide (KCN or NaCN) and ammonium carbonate is recommended for optimal results.[1] |
| Suboptimal pH | In the Bucherer-Bergs synthesis, maintain a pH of approximately 8-9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can lead to cyanide degradation, while acidic conditions may inhibit the formation of the cyanohydrin intermediate.[1] |
| Low Reaction Temperature | For the Bucherer-Bergs reaction, refluxing in an aqueous or ethanolic solution (80-100°C) is generally required for the reaction to proceed efficiently.[1] For the Strecker synthesis, the initial formation of the aminonitrile may require cooling (e.g., 5-10°C) to control the exothermic reaction, but allowing the reaction to proceed at room temperature for an extended period is necessary for completion. |
| Incomplete Imine Formation (Strecker Synthesis) | The reaction between 2-octanone and ammonia to form the imine is an equilibrium process. Ensure anhydrous conditions or the use of a dehydrating agent to drive the equilibrium towards the imine product. |
| Steric Hindrance | 2-Octanone is a sterically hindered ketone, which can slow down the reaction rate. Consider increasing the reaction time or using a more reactive cyanide source if yields are consistently low. |
Problem 2: Incomplete Hydrolysis of the α-Aminonitrile or Hydantoin Intermediate
Possible Causes and Solutions
| Cause | Recommended Action |
| Insufficient Acid/Base Concentration | For acid hydrolysis, concentrated hydrochloric acid (e.g., 6M HCl) or hydrobromic acid is typically used. For base hydrolysis, a high concentration of a strong base like sodium hydroxide or barium hydroxide is necessary. |
| Inadequate Reaction Time and Temperature | The hydrolysis of sterically hindered nitriles and hydantoins is often slow. Extended reflux times (e.g., 24-48 hours) at elevated temperatures (e.g., 110-120°C) are generally required. |
| Formation of Stable Intermediates | The hydrolysis may stall at the amide stage. Ensure prolonged and vigorous hydrolysis conditions to drive the reaction to the carboxylic acid. |
| Precipitation of the Intermediate | The intermediate may precipitate out of the reaction mixture before hydrolysis is complete. Ensure adequate solvent is present to maintain a homogeneous solution or a well-stirred suspension. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Unreacted Starting Material (2-octanone) | Improve the efficiency of the initial Strecker or Bucherer-Bergs reaction by optimizing reaction time, temperature, and reagent stoichiometry. Purify the intermediate before hydrolysis. |
| Incompletely Hydrolyzed Intermediates (Amide, N-carbamoylamino acid) | Increase the severity of the hydrolysis conditions (higher acid/base concentration, longer reaction time, higher temperature). Monitor the reaction progress by techniques such as TLC or NMR to ensure complete conversion. |
| Side Products from Cyanide Reactions | Excess cyanide can potentially lead to side reactions. Use the recommended stoichiometry.[1] |
| Byproducts from Hydrolysis | Under harsh acidic conditions, some degradation of the amino acid product may occur. Optimize hydrolysis time to maximize conversion while minimizing degradation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound, Strecker or Bucherer-Bergs?
Both the Strecker and Bucherer-Bergs syntheses are viable methods for preparing α,α-disubstituted amino acids.[2][3] The choice often depends on available reagents, equipment, and desired scale. The Bucherer-Bergs reaction is a multi-component reaction that directly yields a hydantoin intermediate, which can be advantageous in terms of reaction setup. The Strecker synthesis proceeds through an α-aminonitrile intermediate.
Q2: What is the expected yield for the synthesis of this compound?
Q3: How can I purify the final this compound product?
Purification can typically be achieved through the following methods:
-
Recrystallization: Dissolving the crude product in a suitable solvent (e.g., aqueous ethanol) and allowing it to slowly crystallize can remove many impurities.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The crude amino acid can be passed through a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia).[5]
Q4: My hydrolysis of the 5-butyl-5-pentylhydantoin is not working. What should I do?
The hydrolysis of sterically hindered 5,5-disubstituted hydantoins can be challenging. If standard acidic or basic hydrolysis conditions are ineffective, consider the following:
-
Use of stronger hydrolytic reagents: Consider using a stronger base like barium hydroxide.
-
Higher temperatures: Employing higher boiling point solvents or conducting the reaction in a sealed vessel under pressure can increase the reaction temperature and rate.
-
Microwave-assisted hydrolysis: Microwave irradiation can sometimes accelerate difficult hydrolysis reactions.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, this synthesis involves hazardous materials.
-
Cyanide: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available and be familiar with its use.
-
Strong Acids and Bases: Concentrated acids (HCl, HBr) and bases (NaOH) are corrosive. Handle them with appropriate care.
-
Pressurized Reactions: If performing the reaction in a sealed vessel, ensure the vessel is rated for the expected pressure and temperature.
Experimental Protocols
Protocol 1: Synthesis of 5-Butyl-5-pentylhydantoin via Bucherer-Bergs Reaction (Intermediate for this compound)
Materials:
-
2-Octanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-octanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 24-48 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with concentrated HCl to precipitate the crude 5-butyl-5-pentylhydantoin.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified hydantoin.[1]
Protocol 2: Hydrolysis of 5-Butyl-5-pentylhydantoin to this compound
Materials:
-
5-Butyl-5-pentylhydantoin
-
6M Hydrochloric Acid (HCl) or 25% Sodium Hydroxide (NaOH) solution
-
Activated Charcoal
-
Ammonia solution
-
Ethanol
Procedure (Acid Hydrolysis):
-
Place the purified 5-butyl-5-pentylhydantoin in a round-bottom flask.
-
Add an excess of 6M HCl.
-
Heat the mixture to reflux for 24-48 hours.
-
After hydrolysis is complete (monitored by TLC or NMR), cool the solution.
-
Decolorize the solution with activated charcoal if necessary.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with an ammonia solution to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold ethanol, and dry to yield this compound.
Visualizations
Caption: Strecker synthesis pathway for this compound.
Caption: Bucherer-Bergs synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
preventing racemization of 2-Amino-2-butylhexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of 2-Amino-2-butylhexanoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., the pure L-form converting to a mix of L- and D-forms).[1] For a chiral drug candidate like this compound, maintaining enantiomeric purity is critical as different enantiomers can have vastly different pharmacological activities and toxicological profiles. The presence of the undesired enantiomer can reduce therapeutic efficacy and introduce safety risks.
Q2: What are the primary mechanisms through which this compound can racemize?
A2: While this compound is an α,α-disubstituted amino acid and lacks an α-hydrogen, making it generally more resistant to racemization than standard amino acids, racemization can still occur under certain conditions. The two primary mechanisms of concern during chemical synthesis, particularly peptide coupling, are:
-
Oxazolone (Azlactone) Formation: This is a common pathway where the activated carboxyl group of an N-protected amino acid cyclizes.[1] While the absence of an α-hydrogen prevents racemization of the oxazolone itself, the conditions used for its formation and subsequent reactions can sometimes lead to side reactions that compromise stereochemical integrity.
-
Direct Enolization: Under strongly basic conditions, direct removal of a proton from a nearby position might lead to an achiral enolate intermediate, which upon reprotonation can result in a mixture of enantiomers. This is less common for α,α-disubstituted amino acids but can be a factor under harsh basic conditions.[1]
Q3: Which experimental conditions are most likely to cause racemization of this compound?
A3: The risk of racemization increases under the following conditions:
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[2][3]
-
Strongly Acidic or Basic pH: Both extremes of pH can catalyze racemization.[4] Strong bases are particularly effective at promoting racemization.[5]
-
Presence of Metal Ions: Certain metal ions, such as Cu2+, can act as catalysts for racemization.[4]
-
Peptide Coupling Reactions: The activation of the carboxylic acid group during peptide synthesis is a critical step where racemization can occur, especially with suboptimal reagents and conditions.[6]
Q4: How does the steric hindrance of this compound affect its susceptibility to racemization?
A4: The steric hindrance provided by the butyl and hexyl groups at the α-carbon generally reduces the rate of racemization compared to smaller amino acids. This is because the bulky groups impede the approach of reagents that could facilitate the removal of a proton or attack the activated carboxyl group in a way that would lead to racemization. However, this same steric hindrance can make peptide coupling reactions more challenging, sometimes requiring more forcing conditions that could inadvertently promote racemization.[1]
Troubleshooting Guides
Issue: Detection of the undesired enantiomer of this compound in your sample after a reaction or storage.
This troubleshooting guide will help you identify the potential source of racemization and provide corrective actions.
Scenario 1: Racemization during Peptide Coupling
Symptoms:
-
Chiral HPLC or GC analysis of the final peptide shows a peak corresponding to the D-enantiomer of this compound.
-
NMR analysis of the peptide shows diastereomeric impurities.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high racemization levels during peptide coupling.
Corrective Actions & Data:
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Coupling Reagent | Use onium salts like HATU or COMU. | These reagents are highly efficient and have a lower tendency to cause racemization.[1] |
| Additive | If using a carbodiimide (e.g., DIC), always include an additive like HOAt or OxymaPure. | Additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[7] |
| Base | Use a weak or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | Strong, non-hindered bases can increase the rate of racemization by promoting oxazolone formation or direct enolization.[8] |
| Temperature | Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures. | Lower temperatures slow down the rate of racemization.[2] |
| Solvent | Use a solvent of lower polarity, such as a mixture of DCM and DMF, if the reactants are sufficiently soluble. | Less polar solvents can sometimes disfavor the formation of the polar transition state leading to racemization. |
| Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the amine component. | Prolonged pre-activation increases the opportunity for the formation of racemization-prone intermediates.[7] |
Scenario 2: Racemization during Storage or Other Processing
Symptoms:
-
A previously enantiomerically pure sample of this compound shows the presence of the other enantiomer after storage or a non-coupling reaction (e.g., purification, deprotection).
Troubleshooting Workflow:
Caption: A systematic approach to identifying and mitigating racemization during storage and processing.
Corrective Actions:
| Parameter | Recommendation for Stability | Rationale |
| pH | Store solutions of this compound at or near neutral pH (pH 6-8). | Strongly acidic or basic conditions can catalyze racemization over time.[4] |
| Temperature | Store samples at low temperatures, such as -20°C, especially for long-term storage. | Lower temperatures significantly reduce the rate of racemization. |
| Solvent | For long-term storage, consider storing the compound as a dry solid. | This minimizes the potential for solvent-mediated racemization. |
| Metal Contamination | Use high-purity, metal-free solvents and containers. | Trace metal ions can act as catalysts for racemization.[4] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Enantiomeric Purity
This protocol describes a direct method for separating and quantifying the enantiomers of this compound using a chiral stationary phase.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T)[9]
-
HPLC-grade methanol, water, and formic acid
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid (e.g., 80:20:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration.[9]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Protocol 2: Derivatization of this compound with Marfey's Reagent (FDAA) for Indirect Chiral Analysis
This protocol is for an indirect method where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral HPLC column.[8]
Materials and Equipment:
-
HPLC system with UV detector
-
Standard C18 reversed-phase HPLC column
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)
-
Acetone, 1 M sodium bicarbonate, 2 M HCl
-
HPLC-grade acetonitrile and trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Derivatization: a. Dissolve approximately 50 nmol of your amino acid sample in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone. c. Incubate the mixture at 40°C for 1 hour.[8] d. Stop the reaction by adding 100 µL of 2 M HCl.
-
Sample Preparation for HPLC: a. Evaporate the acetone from the sample. b. Dilute the remaining aqueous solution with the initial mobile phase.
-
HPLC Analysis:
-
Data Analysis: The L-amino acid derivative typically elutes before the D-amino acid derivative. Calculate the % ee as described in Protocol 1.
Signaling Pathways and Logical Relationships
Caption: General mechanisms for acid and base-catalyzed racemization of α-amino acids.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. creation.com [creation.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
troubleshooting 2-Amino-2-butylhexanoic acid incorporation in SPPS
Welcome to the technical support center for the successful incorporation of 2-Amino-2-butylhexanoic acid and other sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with these unique building blocks.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound in SPPS challenging?
The primary challenge lies in the steric hindrance posed by the α,α-disubstituted nature of this compound. The presence of two alkyl groups (butyl and hexyl) on the alpha-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This hindrance can lead to significantly slower reaction kinetics, incomplete coupling reactions, and an increased propensity for side reactions.
Q2: Which coupling reagents are most effective for this compound?
Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often inefficient for coupling sterically hindered amino acids. More potent onium salt-based coupling reagents are highly recommended. These include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and speed.[1] COMU, being based on Oxyma, offers a safer alternative to potentially explosive HOBt/HOAt-based reagents.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.
Amino acid fluorides, generated in situ using reagents like TFFH, are especially well-suited for the coupling of sterically hindered α,α-disubstituted amino acids.[1]
Q3: What is "double coupling" and is it necessary for this compound?
Double coupling is the practice of repeating the coupling step for a particular amino acid to ensure the reaction goes to completion. For sterically hindered residues like this compound, a single coupling may be insufficient, leading to deletion sequences in the final peptide. Therefore, a double coupling strategy is often recommended, especially when dealing with challenging sequences.[2]
Q4: How can I monitor the completion of the coupling reaction?
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates an incomplete reaction, signifying that another coupling cycle is necessary. It is a crucial tool for optimizing the synthesis of peptides containing hindered amino acids.
Q5: What are the best practices to minimize racemization?
Racemization at the α-carbon is a concern with sterically hindered amino acids. To minimize this side reaction:
-
Use coupling reagents known to suppress racemization, such as those based on HOAt (like HATU) or Oxyma (like COMU).
-
Limit the pre-activation time of the amino acid before adding it to the resin.
-
Avoid strong, non-hindered bases. Collidine can be a better choice than DIPEA in some cases.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
Problem 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (M-18, M-36, etc.) in the final peptide analysis by mass spectrometry.
-
Low overall yield of the target peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. |
| Steric hindrance | Implement a "double coupling" strategy. Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents). |
| Suboptimal reaction temperature | Consider increasing the reaction temperature. Microwave-assisted SPPS can be particularly effective in driving difficult couplings to completion.[3][4][5] |
| Peptide aggregation | Use a high-swelling resin and a low loading capacity to minimize steric hindrance between growing peptide chains. Solvents like NMP or DMSO can also help to disrupt aggregation.[6] |
Problem 2: Peptide Truncation
Symptoms:
-
Significant peaks in HPLC and mass spectrometry corresponding to peptides that stopped elongating prematurely.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Fmoc deprotection | Extend the deprotection time or use a stronger deprotection solution (e.g., 20-40% piperidine in DMF). Monitor the completion of deprotection using a colorimetric test. |
| Formation of capping species | Ensure complete washing after the coupling step to remove any residual activating agents that could cap the N-terminus. If incomplete coupling is a persistent issue, intentionally cap the unreacted chains with acetic anhydride to simplify purification. |
Problem 3: Side Reactions
Symptoms:
-
Unexpected peaks in the HPLC and mass spectrometry analysis of the crude peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization | Use HOAt or Oxyma-based coupling reagents. Minimize pre-activation time and consider using a more sterically hindered base like 2,4,6-collidine. |
| Guanidinylation of the N-terminus | This can occur when using an excess of uronium-based coupling reagents (e.g., HBTU, HATU). Use the coupling reagent in an equimolar amount relative to the amino acid or switch to a phosphonium-based reagent like PyBOP. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids, based on literature data. Yields are indicative and can vary depending on the specific sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Yield for Hindered Couplings | Key Considerations |
| DIC | HOBt/Oxyma | - | Moderate | Can be slow; byproducts may be difficult to remove. |
| HBTU | - | DIPEA/NMM | High | Widely used, but can cause guanidinylation of the N-terminus if used in excess.[7] |
| HATU | - | DIPEA/Collidine | Very High | Highly reactive and fast; lower racemization than HBTU. |
| HCTU | - | DIPEA/NMM | High | More reactive than HBTU. |
| COMU | - | DIPEA/NMM | Very High | High efficiency, good safety profile, and good solubility. |
| PyBOP | - | DIPEA/NMM | High | High efficiency; no guanidinylation side reaction. Byproducts can be difficult to remove. |
| PyBroP | - | DIPEA | Significant Yield | Effective for hindered couplings.[7] |
| Boc-AA-NCA | - | - | High | Superior for prolonged reaction times or at elevated temperatures.[7] |
Note: Data is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS Protocol for Coupling this compound
This protocol is a general guideline for the incorporation of Fmoc-2-Amino-2-butylhexanoic acid-OH using a microwave peptide synthesizer.
Materials:
-
Fmoc-protected this compound
-
Rink Amide ProTide™ LL resin
-
Coupling reagent (e.g., HATU, HCTU, or COMU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[8]
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the microwave synthesizer.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution.
-
Microwave irradiate at a controlled temperature (e.g., 75°C) for 3-5 minutes.
-
Drain and repeat the deprotection step once.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-2-Amino-2-butylhexanoic acid (4-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 8-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Microwave irradiate at a controlled temperature (e.g., 75-90°C) for 5-10 minutes.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Double Coupling (Recommended):
-
Repeat the coupling step (Step 3) with a fresh solution of activated amino acid.
-
-
Monitoring:
-
After the second coupling, perform a Kaiser test on a small sample of the resin to ensure the absence of free amines. If the test is positive, a third coupling may be necessary.
-
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and dry under vacuum.
-
Protocol 2: Kaiser Test for Monitoring Coupling Reactions
Reagents:
-
Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (incomplete coupling).
-
Yellow/colorless beads/solution: Negative result (complete coupling).
-
Visualizations
Caption: Troubleshooting workflow for low yield or impure peptides.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. bachem.com [bachem.com]
- 2. biotage.com [biotage.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: 2-Amino-2-butylhexanoic Acid
Disclaimer: Specific solubility data for 2-Amino-2-butylhexanoic acid is not extensively available in published literature. The following troubleshooting guides and FAQs are based on the general principles of solubility for non-proteinogenic, non-polar amino acids and are intended to serve as a starting point for your experiments.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound.
| Question | Answer |
| My this compound is not dissolving in water. What should I do? | This compound possesses significant hydrophobic character due to its butyl and hexyl side chains, leading to poor aqueous solubility.[1][2] It is recommended to start with a small amount of powder in a large volume of solvent and employ physical methods such as vortexing or sonication. If solubility remains low, consider adjusting the pH or using organic co-solvents. |
| How does pH affect the solubility of this compound? | Like other amino acids, this compound is a zwitterionic molecule with an amino group and a carboxylic acid group.[2] Its solubility is lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI.[2][3] For acidic amino acids, increasing the pH deprotonates the carboxylic acid, increasing solubility. For basic amino acids, decreasing the pH protonates the amino group, increasing solubility. It is advisable to perform small-scale pH adjustments to find the optimal range for your experiment. |
| Can I use organic solvents to dissolve this compound? | Yes, organic co-solvents can enhance the solubility of non-polar amino acids.[3][4] Solvents such as ethanol, methanol, DMSO, or DMF can be used. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system. |
| Will heating improve the solubility? | Increasing the temperature can enhance the solubility of some hydrophobic amino acids.[5] However, this should be done with caution, as excessive heat can lead to degradation of the compound. Gentle warming (e.g., to 37°C or 50°C) can be attempted. Always check the stability of the compound at elevated temperatures before proceeding with large-scale preparations. |
| Does the ionic strength of the solution matter? | Modulating the ionic strength with salts like NaCl can sometimes increase the solubility of amino acids by disrupting water structure and shielding intermolecular interactions.[1] However, at high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility. The effect of ionic strength should be determined empirically for your specific application. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the predicted solubility behavior of this compound? | Given its structure with two alkyl chains (butyl and hexyl), this compound is expected to be a non-polar, hydrophobic amino acid with low solubility in aqueous solutions at neutral pH.[1][2] Its solubility will be significantly influenced by pH, temperature, and the presence of co-solvents. |
| How can I estimate the isoelectric point (pI) of this compound? | The pI can be estimated by averaging the pKa values of the alpha-carboxyl and alpha-amino groups. For most alpha-amino acids, these values are around 2 and 9.5, respectively. Therefore, the pI is likely to be in the neutral range, around 5.5-6.5. At this pH, the compound will have its lowest solubility.[2] |
| Is aggregation a concern for this compound? | Yes, due to the strong hydrophobic interactions between the alkyl side chains, there is a potential for aggregation in aqueous solutions, which can further reduce solubility.[1] Using organic co-solvents or adjusting the pH away from the isoelectric point can help to minimize aggregation. |
| What are some suitable starting solvents for initial solubility testing? | A good starting point for solubility testing would be water, followed by common buffers (e.g., PBS, Tris), and then organic solvents such as ethanol, methanol, and DMSO. Testing a range of pH values (e.g., pH 2, pH 7.4, and pH 9) is also recommended. |
| How should I prepare a stock solution of this compound? | It is advisable to first attempt to dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the desired aqueous buffer for your experiments. Ensure the final concentration of the organic solvent is compatible with your assay. |
Quantitative Solubility Data (Illustrative Example)
The following table provides hypothetical solubility data for a compound with properties similar to this compound to illustrate the effects of different solvents and pH. Note: This is not experimental data for this compound.
| Solvent | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | < 0.1 |
| Deionized Water | 2.0 (adjusted with HCl) | 25 | 1.5 |
| Deionized Water | 9.0 (adjusted with NaOH) | 25 | 2.0 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 0.1 |
| 10% Ethanol in Water | 7.0 | 25 | 0.5 |
| 100% Ethanol | N/A | 25 | 15 |
| 100% DMSO | N/A | 25 | > 50 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a series of vials.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the solutions at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Alternatively, filter the solution using a 0.22 µm syringe filter to remove any particulate matter.
-
-
Quantification of Solute:
-
Carefully take a known volume of the clear supernatant.
-
Quantify the concentration of the dissolved this compound using a suitable analytical method. Since the compound lacks a strong chromophore, methods like HPLC with a suitable detector (e.g., ELSD or MS) or a derivatization-based colorimetric assay may be necessary.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or Molarity based on the quantified concentration and the volume of the supernatant analyzed.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-butylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-2-butylhexanoic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and well-established methods for the synthesis of α,α-disubstituted amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are amenable to scale-up, but each presents unique challenges.
Q2: What is the starting material for the synthesis of this compound?
A2: The typical starting material for both the Strecker and Bucherer-Bergs syntheses of this compound is 5-nonanone (also known as dibutyl ketone).
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Key challenges during scale-up include:
-
Reaction Kinetics and Heat Management: Exothermic reactions, particularly in the initial stages, require careful monitoring and control to prevent runaway reactions and side product formation.
-
Reagent Handling and Safety: The use of toxic reagents like cyanides necessitates stringent safety protocols, especially at larger scales.
-
Product Isolation and Purification: Separating the final product from unreacted starting materials, intermediates, and byproducts can be complex and may require optimization of crystallization or chromatography methods.[1][2][3]
-
Stereocontrol: For enantiomerically pure products, asymmetric synthesis or resolution of the racemic mixture is required, which can add significant complexity and cost to the process.[4]
Q4: How can I purify the final this compound product on a large scale?
A4: Large-scale purification often relies on crystallization. Key steps include:
-
pH Adjustment: Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility and promote precipitation.
-
Solvent Selection: A suitable anti-solvent can be added to further decrease solubility and improve crystal formation.
-
Controlled Cooling: Gradual cooling of the solution can lead to the formation of larger, purer crystals.
-
Filtration and Washing: The precipitated product is collected by filtration and washed with a cold solvent to remove impurities. Ion-exchange chromatography can also be a viable, albeit more expensive, option for high-purity requirements.[3]
Troubleshooting Guides
Strecker Synthesis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of α-aminonitrile intermediate | - Incomplete imine formation.- Hydrolysis of the cyanide source.- Side reactions of the ketone. | - Ensure anhydrous conditions for imine formation.- Use a stoichiometric excess of the amine source.- Add the cyanide source slowly and at a controlled temperature.- Consider using a safer, more stable cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. |
| Difficult hydrolysis of the nitrile | - Steric hindrance around the nitrile group.- Incomplete reaction due to insufficient acid/base concentration or temperature. | - Increase the reaction time and/or temperature for the hydrolysis step.- Use a stronger acid or base catalyst.- Consider microwave-assisted hydrolysis to accelerate the reaction. |
| Formation of significant byproducts | - Polymerization of the starting ketone or imine.- Formation of cyanohydrin as a major byproduct. | - Optimize reaction temperature and reagent addition rates.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Use of a catalyst can sometimes improve selectivity. |
| Product is difficult to crystallize | - Presence of impurities that inhibit crystallization.- Racemic mixture forming a eutectic. | - Purify the crude product by column chromatography before attempting crystallization.- Perform a solvent screen to find an optimal crystallization solvent/anti-solvent system.- For racemic mixtures, consider derivatization to form diastereomers that may crystallize more readily. |
Bucherer-Bergs Reaction Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of hydantoin intermediate | - Inefficient formation of the cyanohydrin or aminonitrile.- Unfavorable equilibrium for the cyclization step.- Degradation of reagents at high temperatures. | - Optimize the molar ratios of ketone, cyanide, and ammonium carbonate (a common starting point is 1:2:2).[5]- Maintain the pH in the range of 8-9.[5]- Use a co-solvent like ethanol to improve the solubility of the starting ketone.[6]- Consider using ultrasonication to improve reaction rates at lower temperatures.[6] |
| Incomplete hydrolysis of the hydantoin | - The hydantoin ring is very stable.- Insufficient concentration of acid or base for hydrolysis. | - Use harsh conditions for hydrolysis (e.g., strong acid or base at elevated temperatures for an extended period).- Monitor the reaction progress by TLC or HPLC to ensure completion. |
| Formation of polymeric byproducts | - Side reactions of the ketone or intermediate imine under the reaction conditions. | - Control the reaction temperature carefully.- Ensure efficient mixing to avoid localized high concentrations of reagents. |
| Difficulty in isolating the hydantoin intermediate | - The hydantoin may be soluble in the reaction mixture.- The presence of unreacted starting materials and salts. | - After the reaction, acidify the mixture with HCl to precipitate the hydantoin.[5]- Recrystallize the crude hydantoin from a suitable solvent like an ethanol/water mixture to remove impurities.[5] |
Quantitative Data
The following tables provide typical data for the synthesis of α,α-disubstituted amino acids. Note that these are illustrative and optimal conditions for this compound may vary.
Table 1: Comparison of Synthesis Methods (Lab Scale)
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 5-Nonanone | 5-Nonanone |
| Key Reagents | KCN, NH₄Cl | KCN, (NH₄)₂CO₃ |
| Intermediate | α-Aminonitrile | 5,5-Dibutylhydantoin |
| Typical Yield | 60-80% | 70-90% (hydantoin) |
| Reaction Time | 12-24 hours | 8-16 hours (hydantoin) |
| Purity (crude) | 75-90% | 85-95% (hydantoin) |
Table 2: Effect of Scale on Reaction Parameters (Illustrative)
| Scale | Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| 1g | Reaction Time | 12 hours | 8 hours |
| Yield | 75% | 88% | |
| Purity | 90% | 95% | |
| 100g | Reaction Time | 18 hours | 12 hours |
| Yield | 70% | 85% | |
| Purity | 85% | 92% | |
| 1kg | Reaction Time | 24 hours | 16 hours |
| Yield | 65% | 80% | |
| Purity | 80% | 90% |
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
Step 1: Synthesis of 2-Amino-2-butylhexanenitrile
-
To a solution of 5-nonanone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.2 equivalents) in water, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Add concentrated hydrochloric acid (10 equivalents) to the crude α-aminonitrile.
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the nitrile.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) with a base (e.g., ammonium hydroxide or sodium hydroxide).
-
Cool the solution to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Bucherer-Bergs Synthesis of this compound
Step 1: Synthesis of 5,5-Dibutylhydantoin
-
In a pressure vessel, combine 5-nonanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[5]
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 10-14 hours.[5]
-
Monitor the reaction by TLC or HPLC for the disappearance of the ketone.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of 1-2 to precipitate the hydantoin.[5]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude hydantoin from an ethanol/water mixture.[5]
Step 2: Hydrolysis to this compound
-
To the purified 5,5-dibutylhydantoin, add a solution of sodium hydroxide (e.g., 20-30% w/v) or barium hydroxide.
-
Heat the mixture to reflux for 24-48 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the hydantoin.
-
Cool the reaction mixture and acidify with sulfuric acid to precipitate the barium sulfate (if used) or with hydrochloric acid.
-
Filter off any solids.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (pH 5-6) to induce crystallization.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
- 1. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 2. cib.csic.es [cib.csic.es]
- 3. diaion.com [diaion.com]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Analytical Methods for 2-Amino-2-butylhexanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 2-Amino-2-butylhexanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chiral separation of this compound isomers?
A1: The primary challenges in separating this compound isomers stem from its structure as an α,α-disubstituted amino acid. These challenges include:
-
Steric Hindrance: The presence of two substituents on the α-carbon can hinder the formation of diastereomeric complexes with chiral selectors, which is often the basis for separation.
-
Lack of a Hydrogen Atom on the α-carbon: This structural feature prevents racemization but also limits certain derivatization strategies that target this position.
-
Co-elution with other Isomers: Distinguishing between constitutional isomers and enantiomers within a single analysis can be complex.[1]
-
Low UV Absorbance: The lack of a strong chromophore makes UV detection challenging without derivatization.
Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?
A2: The most common and effective techniques for the enantioselective analysis of non-proteinogenic amino acids like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method employing chiral stationary phases (CSPs) or chiral mobile phase additives.[2][3]
-
Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. Chiral selectors are typically added to the background electrolyte.[4][5][6]
-
Gas Chromatography (GC) on a Chiral Stationary Phase: This method often requires derivatization to increase the volatility of the amino acid.
-
Mass Spectrometry (MS) coupled with a separation technique (LC-MS, CE-MS, GC-MS): MS provides high sensitivity and selectivity and can help in identifying and quantifying isomers, especially when dealing with complex matrices.[7][8]
Q3: Is derivatization necessary for the analysis of this compound isomers?
A3: Derivatization is often recommended, though not always strictly necessary, for the following reasons:
-
To Enhance Detection: Introducing a chromophore or fluorophore through derivatization significantly improves detection sensitivity for UV or fluorescence detectors.
-
To Improve Chromatographic Behavior: Derivatization can improve peak shape and resolution by modifying the analyte's interaction with the stationary phase.
-
To Enable Indirect Chiral Separation: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers allows for their separation on a standard achiral column.[9]
Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Enantiomeric Resolution
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen different types of CSPs. For α,α-disubstituted amino acids, macrocyclic glycopeptide (e.g., teicoplanin-based), polysaccharide-based (e.g., cellulose or amylose derivatives), and Pirkle-type CSPs are often effective.[10] A decision tree for selecting a suitable CSP can be a helpful starting point.
-
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the aqueous buffer pH and the organic modifier (e.g., acetonitrile, methanol) concentration. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.[11][12]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature. Optimizing the temperature can also improve resolution.
-
Issue 2: Peak Tailing or Asymmetry
-
Possible Cause: Secondary interactions between the analyte and the silica support of the stationary phase.
-
Solution: Add a competitor to the mobile phase, such as a small amount of a similar, but achiral, amine or acid to block active sites on the stationary phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause: Column degradation.
-
Solution: After prolonged use, especially with aggressive mobile phases, the performance of a chiral column can decline.[13] Consider regenerating the column according to the manufacturer's instructions or replacing it.
-
Issue 3: Split Peaks
-
Possible Cause: Co-elution of closely related compounds or diastereomers.
-
Solution: Adjusting the mobile phase composition or temperature may resolve the two peaks. A smaller injection volume can help confirm if there are two distinct components.[14]
-
-
Possible Cause: Blockage at the column inlet frit.
-
Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the frit.[14]
-
-
Possible Cause: Sample solvent is too strong or incompatible with the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[10]
-
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method for this compound isomers.
Chiral Capillary Electrophoresis (CE)
Issue 1: Unstable Current or Baseline Noise
-
Possible Cause: Incompatible buffer components or buffer depletion.
-
Solution: Ensure all buffer components are fully dissolved and filtered. Replace the buffer in the vials regularly, as electrolysis can alter its composition.
-
-
Possible Cause: Air bubbles in the capillary.
-
Solution: Carefully flush the capillary with the running buffer before each injection to remove any air bubbles.
-
Issue 2: Poor or No Chiral Separation
-
Possible Cause: Inappropriate chiral selector or concentration.
-
Solution: Screen different chiral selectors such as cyclodextrins (and their derivatives), chiral crown ethers, or macrocyclic antibiotics. Optimize the concentration of the chiral selector in the background electrolyte.
-
-
Possible Cause: Incorrect pH of the background electrolyte.
-
Solution: The pH of the background electrolyte is critical as it affects the charge of both the analyte and the chiral selector, influencing their interaction. Systematically vary the pH to find the optimal separation window.
-
Troubleshooting Decision Tree for Poor CE Resolution
References
- 1. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for 2-Amino-2-butylhexanoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the reported 1H and 13C NMR chemical shifts for compounds structurally related to 2-amino-2-butylhexanoic acid. These values serve as a benchmark for predicting the spectral characteristics of the target compound.
Table 1: 1H NMR Chemical Shift Data (in ppm)
| Compound | Hα | Hβ | Hγ | Hδ | Hε | Terminal CH3 | Solvent | Reference |
| 2-Aminobutyric acid | 3.70-3.73 | 1.86-1.94 | 0.96-1.00 | - | - | - | D2O | |
| Norvaline | 3.736 | 1.835 | 1.397 | 0.952 | - | - | D2O | [1] |
Table 2: 13C NMR Chemical Shift Data (in ppm)
| Compound | Cα | Cβ | Cγ | Cδ | Cε | Carbonyl (C=O) | Solvent | Reference |
| 2-Aminobutyric acid | 56.70 | 24.53 | 9.43 | - | - | 175.61 | D2O |
Experimental Protocols
A standardized protocol for the acquisition of 1H and 13C NMR spectra of amino acids is crucial for data reproducibility and comparison.
Protocol: 1D 1H and 13C NMR of Amino Acids
-
Sample Preparation:
-
Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D2O) for its ability to exchange with labile protons (e.g., -NH2, -COOH), or DMSO-d6 if solubility in D2O is an issue.[2]
-
For standardized results, especially when comparing ionizable compounds, adjust the pH of the solution to a desired value (e.g., 7.0-7.4 for neutral pD) using dilute DCl or NaOD.[3]
-
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of a non-interfering compound, for accurate chemical shift referencing and quantification.
-
Transfer the final solution into a 5 mm NMR tube, ensuring no solid particles are present.[3]
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the appropriate nucleus (1H or 13C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.
-
Solvent Suppression: If using D2O with a residual H2O signal, apply a solvent suppression technique (e.g., presaturation).
-
-
13C NMR Acquisition Parameters:
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals for quantitative analysis.
-
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for an amino acid.
Caption: Workflow for Amino Acid NMR Analysis.
References
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 2-Amino-2-butylhexanoic Acid and Related Non-Proteinogenic Amino Acids
For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of novel molecules under mass spectrometry is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 2-Amino-2-butylhexanoic acid against other non-proteinogenic amino acids, supported by established fragmentation principles and detailed experimental protocols.
The unique structural characteristics of non-proteinogenic amino acids, such as this compound, offer a vast landscape for the design of novel therapeutics with enhanced stability and potency.[1] Mass spectrometry stands as a cornerstone technique for the characterization of these molecules. This guide will delve into the expected fragmentation patterns, offering a framework for analysis and comparison.
Predicted Fragmentation Analysis
Based on the general principles of mass spectrometry of α-amino acids with alkyl side chains, the fragmentation of this compound is anticipated to be dominated by several key pathways.[2][3] These include the characteristic loss of the carboxyl group, α-cleavage at the bonds adjacent to the amino group, and the potential for water and ammonia loss.
A primary fragmentation route for amino acids involves the neutral loss of the carboxyl group as COOH (45 Da). Another significant fragmentation pathway is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a heteroatom, in this case, the nitrogen of the amino group.[4][5] For this compound, this would result in the loss of either the butyl or the hexyl radical. The presence of an amino group also introduces the possibility of a neutral loss of ammonia (17 Da).
Comparative Fragmentation Data
To provide a practical comparison, the following table summarizes the expected major fragment ions for this compound and two other non-proteinogenic amino acids with aliphatic side chains: 2-Aminooctanoic acid and 2-Amino-2-methylpropanoic acid. The molecular weight of this compound is 187.28 g/mol .
| Compound | Molecular Ion (M+H)+ | Fragment Ion 1 (m/z) | Fragmentation Pathway | Fragment Ion 2 (m/z) | Fragmentation Pathway | Fragment Ion 3 (m/z) | Fragmentation Pathway |
| This compound | 188.29 | 143.28 | Loss of COOH | 131.28 | α-cleavage (loss of C4H9) | 117.26 | α-cleavage (loss of C5H11) |
| 2-Aminooctanoic acid | 160.24 | 115.23 | Loss of COOH | 114.22 | Loss of HCOOH | 88.14 | Side-chain cleavage |
| 2-Amino-2-methylpropanoic acid | 104.12 | 59.11 | Loss of COOH | 88.11 | Loss of CH3 | 58.06 | Loss of HCOOH |
Experimental Protocols
A robust mass spectrometry analysis of non-proteinogenic amino acids can be achieved using the following experimental protocol.
Sample Preparation:
-
Dissolve 1-5 mg of the amino acid in a suitable solvent, such as a mixture of water, methanol, or acetonitrile, with 0.1% formic acid to facilitate protonation.
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µM.
-
If necessary, utilize a solid-phase extraction (SPE) method for sample cleanup and concentration.
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of amino acids.
-
Mass Spectrometer Settings:
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to acquire a range of fragment ions.
-
Fragmentation Pathway Visualization
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound in comparison to other non-proteinogenic amino acids. The provided experimental protocols and fragmentation pathway diagram serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the structural characterization of these and other novel molecules.
References
A Comparative Guide to Chiral HPLC Analysis of 2-Amino-2-butylhexanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For novel, non-proteinogenic amino acids such as 2-Amino-2-butylhexanoic acid, the development of robust and reliable analytical methods for enantioseparation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound enantiomers, supported by experimental data for structurally similar compounds to facilitate method development.
Comparison of Chiral Stationary Phases (CSPs)
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach for the analysis of underivatized amino acids. The selection of the appropriate CSP is the most critical factor in achieving successful enantioseparation. Three main types of CSPs have demonstrated broad applicability for the chiral resolution of amino acids: macrocyclic glycopeptide, crown ether-based, and polysaccharide-based CSPs.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases | Advantages |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[1] | Reversed-phase (e.g., Methanol/Water with acid/base), Polar organic, Normal phase. | Broad enantioselectivity for a wide range of amino acids, including underivatized and N-derivatized forms.[2] Robust and can be used in multiple mobile phase modes. |
| Crown Ether-Based (e.g., CROWNPAK® CR(+)) | Formation of a complex between the crown ether and the primary ammonium group of the analyte under acidic conditions.[3][4] | Aqueous acidic mobile phases (e.g., perchloric acid solution), often with an organic modifier like methanol.[4] | Excellent for the separation of primary amino acids and compounds with a primary amine near the chiral center.[3] The elution order is predictable (D-form often elutes first on CR(+)).[3] |
| Polysaccharide-Based (e.g., Lux® Cellulose-1) | Chiral recognition is based on the helical structure of the cellulose or amylose derivative, involving hydrogen bonding, dipole-dipole, and π-π interactions.[5][6] | Normal phase (e.g., Hexane/IPA), Reversed-phase, Polar organic mode.[5] | Broad applicability for a wide range of chiral compounds. Immobilized versions offer greater solvent compatibility. |
Experimental Protocols
Method 1: Macrocyclic Glycopeptide CSP (General Protocol)
This protocol is based on the general guidelines for separating underivatized amino acids on a Chirobiotic™ T column.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of Methanol and Water (e.g., 80:20 v/v) with an additive to control ionization. Common additives include 0.1% formic acid or 10 mM ammonium acetate.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Crown Ether-Based CSP (General Protocol)
This protocol is based on the general application of CROWNPAK® columns for amino acid analysis.
-
Column: CROWNPAK® CR(+), 150 x 4.0 mm, 5 µm
-
Mobile Phase: Aqueous perchloric acid (pH 1 to 2). Up to 15% methanol can be added to reduce the retention time of hydrophobic compounds.[4]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Temperature: 25 °C (decreasing the temperature can increase selectivity).[4]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Method 3: Indirect Method via Derivatization (General Protocol)
For challenging separations or when a chiral column is not available, pre-column derivatization with a chiral reagent can be employed. This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.
-
Derivatizing Reagent: o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine).
-
Derivatization Procedure:
-
Prepare a solution of the amino acid.
-
Add the OPA reagent and the chiral thiol in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Inject the resulting diastereomeric derivatives onto the HPLC system.
-
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: Fluorescence detector (Excitation ~340 nm, Emission ~450 nm).
Data Presentation
As no direct experimental data for this compound was found, the following table presents typical performance characteristics for the separation of other non-proteinogenic amino acids on different CSPs to guide expectations for method development.
| Chiral Stationary Phase | Analyte Example | Retention Time (t_R1 / t_R2) (min) | Selectivity (α) | Resolution (R_s) | Reference |
| Chirobiotic™ T | β-homoamino acids | Varies (e.g., 5-15) | 1.1 - 1.5 | > 1.5 | [7] |
| CROWNPAK® CR-I(+) | Underivatized amino acids | < 3 | > 5.0 (average) | > 1.5 | [8] |
| Lux® Cellulose-2 | FMOC-protected amino acids | Varies (e.g., 10-25) | Varies | > 1.5 | [9] |
Mandatory Visualization
The following diagrams illustrate the general workflow and decision-making process in chiral HPLC analysis.
Caption: General workflow for chiral HPLC analysis.
Caption: Decision logic for chiral HPLC method selection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. hplcmart.com [hplcmart.com]
- 7. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to 2-Amino-2-butylhexanoic Acid and Other Alpha-Disubstituted Amino Acids for Researchers and Drug Development Professionals
In the landscape of peptidomimetics and drug design, alpha,alpha-disubstituted amino acids (α,α-AAs) represent a pivotal class of non-proteinogenic amino acids. Their unique structural feature—the presence of two substituents at the alpha-carbon—confers remarkable properties to peptides, including constrained conformations, increased resistance to enzymatic degradation, and the potential for enhanced biological activity. This guide provides a comprehensive comparison of 2-Amino-2-butylhexanoic acid, a member of this class, with other notable α,α-AAs, offering insights into their physicochemical properties, impact on peptide structure, and biological relevance.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of α,α-AAs are crucial determinants of their utility in peptide-based therapeutics. Properties such as lipophilicity, acidity (pKa), and solubility influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and comparison with analogous α,α-AAs.
Table 1: Comparison of Physicochemical Properties of Selected α,α-Disubstituted Amino Acids
| Amino Acid | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (Carboxyl) | pKa (Amino)* | Aqueous Solubility |
| This compound | C10H21NO2 | 187.28 | ~3.0-3.5 (Estimated) | ~2.0-2.5 (Estimated) | ~9.5-10.5 (Estimated) | Low to Moderate |
| α-Aminoisobutyric Acid (Aib) | C4H9NO2 | 103.12 | -1.0 | 2.3 | 10.2 | High |
| 2-Amino-2-methylpropanoic acid | C4H9NO2 | 103.12 | -1.0 | 2.3 | 10.2 | High |
| 1-Aminocyclopentanecarboxylic Acid (Ac5c) | C6H11NO2 | 129.16 | -0.4 | 2.2 | 10.3 | Moderate |
| 2,2-Diphenylglycine | C14H13NO2 | 227.26 | 2.9 | 2.1 | 9.5 | Low |
| 2-Amino-2-methylhexanoic acid | C7H15NO2 | 145.20 | 1.4 | ~2.2 (Estimated) | ~10.0 (Estimated) | Moderate |
*Note: Calculated logP and pKa values are estimations based on chemical structure and data from similar compounds. Experimental determination is recommended for precise values.
Impact on Peptide Structure and Stability
The incorporation of α,α-disubstituted amino acids into peptide chains imposes significant conformational constraints, leading to the stabilization of specific secondary structures such as helices and turns.[1] This is a direct consequence of the steric hindrance imposed by the two alpha-substituents, which restricts the permissible values of the Ramachandran dihedral angles (φ and ψ).
For instance, α-aminoisobutyric acid (Aib) is a well-known helix inducer, promoting the formation of 310-helices in short peptides. In contrast, bulkier substituents, such as those in 2,2-dibutylglycine (a synonym for this compound), are expected to favor more extended or specific turn conformations. A study on peptides containing α,α-di-n-butylglycine revealed the adoption of distorted type II β-turn conformations.[1]
Furthermore, the steric bulk at the α-carbon provides a shield against proteolytic enzymes, significantly enhancing the in vivo half-life of peptide-based drugs.[2] This increased stability is a critical advantage in the development of long-acting therapeutics.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Synthesis of this compound (Strecker Synthesis Adaptation)
A common route for the synthesis of α,α-disubstituted amino acids is an adaptation of the Strecker synthesis.
Protocol:
-
Cyanohydrin Formation: To a solution of 5-nonanone in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN) and ammonium chloride (NH4Cl).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude α-aminonitrile.
-
Hydrolysis: The crude 2-amino-2-butylhexanenitrile is then subjected to strong acid hydrolysis (e.g., refluxing in 6M HCl) for several hours until the nitrile is completely converted to a carboxylic acid.
-
Purification: The final product, this compound, is isolated and purified, often by ion-exchange chromatography or recrystallization.
Determination of Lipophilicity (Shake-Flask Method)
Lipophilicity, expressed as the partition coefficient (logP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase.
Protocol:
-
Preparation: Prepare a stock solution of the amino acid in either n-octanol or water.
-
Partitioning: In a separatory funnel, mix equal volumes of n-octanol and water (pre-saturated with each other). Add a known amount of the amino acid stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning. Let the phases separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the amino acid in each phase using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide containing the α,α-disubstituted amino acid to enzymatic degradation.
Protocol:
-
Peptide Synthesis: Synthesize the target peptide incorporating the α,α-disubstituted amino acid and a control peptide with a natural amino acid at the same position.
-
Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., trypsin, chymotrypsin, or serum) in a suitable buffer at 37°C.
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Biological Activity and Signaling Pathways
Peptides containing α,α-disubstituted amino acids often exhibit potent and specific biological activities, frequently through the modulation of G-protein coupled receptors (GPCRs) and ion channels. The constrained conformation of these peptides can lock them into a bioactive structure, enhancing their binding affinity and selectivity for their molecular targets.
Modulation of GPCR Signaling
Many peptide hormones and neurotransmitters act through GPCRs. The incorporation of α,α-AAs can lead to the development of highly potent and stable agonists or antagonists.
Ion Channel Modulation
Certain bioactive peptides can directly interact with and modulate the activity of ion channels, which are critical for cellular communication and excitability. The rigid structure imparted by α,α-AAs can enhance the specificity of these interactions.
Conclusion
This compound, as an α,α-disubstituted amino acid with significant side-chain bulk, holds considerable promise for the development of novel peptide-based therapeutics. While direct experimental data remains to be fully elucidated, its structural characteristics suggest it will confer significant conformational constraint and proteolytic stability to peptides. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its properties and compare them with other α,α-AAs. By understanding the structure-activity relationships of this and other α,α-disubstituted amino acids, drug development professionals can more effectively design next-generation peptide drugs with improved efficacy, stability, and therapeutic potential.
References
A Comparative Guide to the Conformational Analysis of Peptides Featuring 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, α,α-disubstituted amino acids (ααAAs), such as 2-amino-2-butylhexanoic acid, are of significant interest due to their ability to impose well-defined conformational constraints. This guide provides a comparative analysis of the expected conformational effects of this compound in peptides, benchmarked against other common non-natural amino acids. It also offers detailed experimental protocols for the synthesis and structural analysis of such modified peptides.
While specific experimental data for peptides containing this compound are not extensively documented in publicly available literature, its structural features—a Cα atom disubstituted with a butyl and a hexyl group—allow for robust predictions of its conformational impact based on studies of analogous ααAAs like dipropylglycine (Dpg) and 2-aminoisobutyric acid (Aib).
Comparison of Conformational Constraints
The introduction of a disubstituted α-carbon atom significantly restricts the available Ramachandran (φ, ψ) space for an amino acid residue, thereby guiding the peptide backbone into specific secondary structures.
Peptides with this compound and other ααAAs:
The presence of two bulky alkyl groups at the α-carbon in this compound is expected to severely limit the rotational freedom of the peptide backbone. This steric hindrance promotes the adoption of helical or fully extended conformations.[1] Studies on peptides with similar α,α-dialkylated amino acids have shown a strong propensity to form 3(10)-helical structures, particularly in shorter sequences, and α-helices in longer peptides.[2] In some cases, a fully extended C5 conformation can also be observed.[1] The conformational preferences are influenced by the surrounding amino acid sequence and the solvent environment.
Alternative Conformational-Constraining Amino Acids:
-
2-Aminoisobutyric Acid (Aib): As the simplest ααAA, Aib is well-known for its ability to induce helical conformations, predominantly 3(10)-helices, in peptides.[1]
-
Dipropylglycine (Dpg): Similar to what is expected for this compound, Dpg strongly promotes helical structures in peptides due to the steric bulk of its two propyl side chains.[3]
-
Proline (Pro): The cyclic nature of the proline side chain restricts the φ dihedral angle to approximately -60°, making it a potent helix breaker and a common residue in β-turns.
-
N-methylated Amino Acids: The methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance that disfavors α-helical and β-sheet structures, often promoting turns.
-
β-Amino Acids: With an additional carbon in the backbone, peptides composed of β-amino acids form different types of helices, such as the 14-helix, which is stabilized by i, i+2 hydrogen bonds.
Data Presentation
Table 1: Comparison of Expected Conformational Effects
| Amino Acid Type | Example | Induced Secondary Structure | Mechanism of Constraint |
| α,α-Disubstituted | This compound | Helical (3(10) or α), Extended (C5) | Steric hindrance from α-substituents restricts φ, ψ angles. |
| α,α-Disubstituted | 2-Aminoisobutyric acid (Aib) | Helical (predominantly 3(10)) | Steric hindrance from α-methyl groups. |
| Cyclic | Proline (Pro) | β-turn, disrupts helices | Cyclic side chain restricts φ angle. |
| N-Alkylated | N-methylalanine | Turns | Steric clash and loss of amide proton. |
| β-Amino Acid | β-Alanine | Novel helices (e.g., 14-helix) | Expanded peptide backbone. |
Table 2: Representative Experimental Data for Peptides Containing Analogous α,α-Disubstituted Amino Acids
| Peptide Sequence | Technique | Key Finding |
| Ac-Glu-Dpg-Tyr-Dpg-Lys-NH₂ | NMR, CD, VCD | The peptide adopts a 3(10)-helical structure in aqueous solution, stabilized by hydrophobic interactions involving the Dpg side chains.[3] |
| Boc-(Aib)n-OMe (n=3-8) | X-ray Diffraction | Homopeptides of Aib overwhelmingly adopt 3(10)-helical conformations in the solid state. |
| Z-Aib-Pro-NHMe | NMR | The Aib residue promotes a type III β-turn, which is the nucleus of a 3(10)-helix. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide containing an unnatural amino acid using the Fmoc/tBu strategy.[4]
-
Resin Preparation:
-
Swell Rink Amide resin (for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. For sterically hindered amino acids like this compound, a longer coupling time or a stronger coupling agent like HATU may be necessary.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure.[1]
-
COSY (Correlation Spectroscopy): To identify through-bond correlations between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, to correlate protons with their attached carbons or nitrogens.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive distance restraints between protons.
-
Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D or COSY spectrum to derive dihedral angle (φ) restraints using the Karplus equation.[5]
-
Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.
-
Accurately determine the peptide concentration.
-
Prepare a series of dilutions to find an optimal concentration that gives a CD signal within the linear range of the instrument (typically an absorbance of < 1.0).
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data is typically recorded as ellipticity (in millidegrees).
-
-
Data Analysis:
-
Convert the raw ellipticity to mean residue ellipticity [θ] using the following equation: [θ] = (ellipticity in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)
-
Estimate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂): % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]c is the ellipticity of a random coil (approx. 0) and [θ]h is the ellipticity of a pure helix (approx. -33,000 deg·cm²·dmol⁻¹).[6]
-
Mandatory Visualization
Caption: Experimental workflow for the conformational analysis of peptides.
Caption: Comparison of conformational constraints induced by non-natural amino acids.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-2-butylhexanoic Acid and Natural Amino Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and drug discovery, the incorporation of non-proteinogenic amino acids is a pivotal strategy for enhancing the therapeutic potential of novel molecules. This guide provides a comparative analysis of the synthetic α,α-disubstituted amino acid, 2-Amino-2-butylhexanoic acid, against its natural counterparts, with a particular focus on the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide leverages the well-documented properties of α,α-disubstituted amino acids to provide a comprehensive and objective comparison.
Structural and Functional Comparison
Natural amino acids, the fundamental building blocks of proteins, exhibit a wide range of chemical properties that dictate their roles in biological systems. In contrast, synthetic amino acids like this compound are designed to introduce specific, often non-natural, characteristics into peptides and other molecules. The primary distinction of this compound lies in its α,α-disubstituted nature, where the α-carbon is bonded to two alkyl groups (a butyl and a hexyl group), in addition to the amino and carboxyl groups. This unique structure confers properties that are markedly different from natural amino acids.
α,α-disubstituted amino acids are of significant interest because they impose severe restrictions on the backbone conformation of peptides.[1] This class of amino acids is frequently utilized in the synthesis of enzyme-resistant agonists and antagonists of bioactive peptides.[1]
Data Presentation: Structural and Physicochemical Properties
| Property | This compound (and α,α-disubstituted family) | Natural Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) |
| Structure at α-carbon | Quaternary carbon with two alkyl substituents | Chiral center with one hydrogen and a branched alkyl side chain |
| Conformational Flexibility | Highly restricted due to steric hindrance.[1] | Relatively flexible, allowing for various backbone and side-chain conformations. |
| Hydrophobicity | Generally increased due to the presence of two alkyl side chains. | Varying degrees of hydrophobicity based on the specific side chain. |
| Enzymatic Stability | High resistance to proteolytic degradation.[1] | Susceptible to cleavage by proteases. |
| Secondary Structure Influence | Can induce specific secondary structures like helices or fully extended conformations in peptides.[2][3] | Participate in the formation of diverse secondary structures (α-helices, β-sheets) as dictated by the overall sequence. |
| Biological Roles | Primarily used as a synthetic building block to modify peptide properties. | Essential nutrients with diverse roles in protein synthesis, metabolism, and cell signaling.[4][5][6][7][8][9][10][11][12][13] |
Biological Activity and Applications
The distinct structural features of this compound and its class of α,α-disubstituted amino acids lead to significant differences in their biological implications when compared to natural amino acids.
Natural Amino Acids (Leucine, Isoleucine, Valine):
The branched-chain amino acids are essential for human health, playing critical roles in:
-
Protein Synthesis: They are fundamental components of proteins and are potent stimulators of muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[12][14]
-
Metabolic Regulation: BCAAs are involved in glucose metabolism, and their circulating levels are often associated with insulin resistance.[6] Isoleucine, in particular, has been shown to have distinct effects on hepatic lipid metabolism and can influence the response to a high-fat diet.[8][9] Valine can improve mitochondrial function and offer protection against oxidative stress.[7]
-
Cell Signaling: Leucine acts as a signaling molecule that informs the cell of nutrient availability.[5][12]
This compound (as an α,α-disubstituted amino acid):
The biological activity of peptides and molecules containing this compound is largely a consequence of its structural impact:
-
Enhanced Proteolytic Stability: The steric bulk around the α-carbon protects the adjacent peptide bonds from enzymatic cleavage, leading to a longer biological half-life of the parent molecule. This is a crucial advantage in the development of peptide-based drugs.
-
Conformational Control: By restricting the conformational freedom of a peptide backbone, these amino acids can lock the molecule into a specific three-dimensional shape that may enhance its binding affinity and selectivity for a biological target.[2]
-
Pharmacokinetic Modulation: The increased hydrophobicity can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Experimental Protocols
Due to the lack of specific experimental data for this compound, the following are detailed methodologies for key experiments that are crucial for comparing its properties with natural amino acids, based on its classification as an α,α-disubstituted amino acid.
Proteolytic Stability Assay
Objective: To determine the resistance of a peptide containing this compound to enzymatic degradation compared to a peptide with a natural amino acid.
Methodology:
-
Peptide Synthesis: Synthesize two versions of a short peptide (e.g., 5-10 residues): one containing this compound and a control peptide with a natural amino acid (e.g., Leucine) at the same position.
-
Enzyme Selection: Choose a relevant protease, such as trypsin, chymotrypsin, or a mixture of proteases found in serum or tissue homogenates.
-
Incubation: Incubate each peptide at a known concentration with the selected protease(s) in a suitable buffer at 37°C.
-
Time Points: Collect aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC). The disappearance of the parent peptide peak and the appearance of degradation product peaks are monitored.
-
Data Analysis: Calculate the half-life (t₁/₂) of each peptide in the presence of the protease. A longer half-life for the peptide containing this compound would indicate enhanced proteolytic stability.
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
Objective: To assess the impact of this compound on the secondary structure of a peptide.
Methodology:
-
Peptide Synthesis: Synthesize the same peptides as in the stability assay.
-
Sample Preparation: Dissolve each peptide in a suitable solvent (e.g., phosphate buffer, or a buffer containing a structure-promoting solvent like trifluoroethanol).
-
CD Spectroscopy: Record the CD spectra of each peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectra. A spectrum with characteristic minima at ~208 nm and ~222 nm is indicative of an α-helical structure. A minimum around 218 nm suggests a β-sheet conformation, while a strong positive peak around 215-220 nm and a negative peak around 195 nm can indicate a polyproline II helix or an extended conformation. The differences in the spectra between the two peptides will reveal the conformational influence of this compound.
Mandatory Visualizations
Caption: Structural comparison of a natural amino acid versus this compound.
Caption: Experimental workflow for comparing peptides with natural vs. synthetic amino acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Types of Amino Acids | The International Council on Amino Acid Science, ICAAS [icaas-npo.org]
- 5. mdpi.com [mdpi.com]
- 6. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The branched-chain amino acids valine and leucine have differential effects on hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Effect of Leucine-Enriched Essential Amino Acid Supplementation on Anabolic and Catabolic Signaling in Human Skeletal Muscle after Acute Resistance Exercise: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of 2-Amino-2-butylhexanoic acid analogs
A comprehensive is crucial for researchers in drug discovery and development to understand their structure-activity relationships (SAR). This guide provides an objective comparison based on available data, focusing on how structural modifications influence biological activity.
Structural Modifications and Pharmacological Activity
The core structure of 2-Amino-2-butylhexanoic acid offers several points for modification, including the alpha-butyl group, the alpha-amino group, and the carboxyl group. Variations at these positions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
Key Analogs and Their Activities
While a direct head-to-head comparison of a wide range of this compound analogs is not extensively documented in a single study, we can synthesize data from studies on structurally related compounds to draw meaningful comparisons. For instance, studies on α,α-disubstituted amino acids have revealed potent inhibitors of enzymes like human arginases I and II.[1]
One notable example is the discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, which demonstrates that modifications at the alpha position, in combination with changes to the side chain, can lead to highly potent enzyme inhibitors.[1] This compound showed IC50 values of 223 nM and 509 nM for human arginases I and II, respectively.[1]
Furthermore, the introduction of fluorine into bicyclic amino acid analogs has been shown to enhance agonist activity at metabotropic glutamate receptors (mGluR).[2] This suggests that halogenation of the butyl group in this compound could be a promising strategy for modulating its activity.
The table below summarizes the structural features of representative amino acid analogs and their reported biological activities.
| Compound/Analog Class | Structural Modification | Biological Target | Activity Data (IC50/EC50/Ki) | Reference |
| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | α-substitution with a piperidinylethyl group and terminal boronic acid | Human Arginase I & II | I: 223 nM, II: 509 nM | [1] |
| (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) | Constrained bicyclic structure | Group II mGluR | mGluR2 Ki = 16.6 nM, mGluR3 Ki = 80.9 nM | [2] |
| (+)-7 (MGS0008) | 3-fluoro derivative of LY354740 | Group II mGluR | Potent agonist activity | [2] |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) | α-methyl and β-phenyl substitution | Inflammation (COX) | 31.1% inhibition of xylene-induced ear edema | [3] |
| 6-Aminohexanoic acid (Amicar) | Linear amino acid (lysine analog) | Fibrinolysis (plasminogen activation) | Antifibrinolytic agent | [4] |
Structure-Activity Relationship (SAR) Workflow
The process of establishing the structure-activity relationship for a series of analogs typically follows a systematic workflow. This involves designing and synthesizing new analogs, testing their biological activity, and analyzing the data to inform the design of the next generation of compounds.
Hypothetical Signaling Pathway Modulation
Amino acid analogs can interact with various biological targets, including receptors, enzymes, and transporters, thereby modulating specific signaling pathways. For example, analogs targeting metabotropic glutamate receptors can influence downstream signaling cascades involved in neurotransmission.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of novel compounds.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a plate reader at an appropriate wavelength.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Receptor Binding Assay
This protocol is designed to measure the binding affinity of analogs to a specific cell surface receptor.
Objective: To determine the binding affinity (Ki) of test compounds for a target receptor.
Materials:
-
Cells expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Test compounds (analogs)
-
Binding buffer
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest cells expressing the target receptor and prepare a cell suspension in the binding buffer.
-
Competition Binding: In a series of tubes, add the cell suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a filter mat to separate the cells (with bound ligand) from the unbound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
References
- 1. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
validation of 2-Amino-2-butylhexanoic acid structure by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of methodologies for the structural validation of novel, non-canonical amino acids, with a focus on 2-Amino-2-butylhexanoic acid as a representative example. While specific X-ray crystallographic data for this compound is not publicly available, this guide outlines the gold-standard crystallographic approach and compares it with other powerful analytical techniques.
The precise arrangement of atoms in a non-canonical amino acid is critical as it dictates its physicochemical properties, and ultimately, its function and potential applications in peptide synthesis, drug design, and materials science. While X-ray crystallography provides the most definitive structural evidence, a multi-faceted approach employing spectroscopic and computational methods is often essential for comprehensive validation.
Comparative Analysis of Structural Validation Techniques
The validation of a novel chemical entity like this compound relies on a suite of analytical techniques. Each method offers unique insights into the molecule's structure, and their data are often complementary.
| Technique | Information Provided | Advantages | Limitations | Sample Requirement |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides an unambiguous, high-resolution solid-state structure. Considered the "gold standard" for structural determination. | Requires a single, well-ordered crystal of sufficient size and quality, which can be challenging to grow. | Milligram quantities of pure, crystalline material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC), and spatial proximity of atoms (NOESY). | Provides detailed structural information in solution, which can be more biologically relevant. Non-destructive. Can study dynamic processes. | Does not directly provide a 3D model without extensive analysis (e.g., NOE restraints). Can be complex to interpret for novel structures. | Milligram quantities of pure material dissolved in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure. | High sensitivity, requiring very small amounts of sample. Can be coupled with chromatography (LC-MS, GC-MS) for analysis of complex mixtures. | Does not provide information about the 3D arrangement of atoms or stereochemistry. | Microgram to nanogram quantities of sample. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of the lowest energy 3D conformation, bond lengths, angles, and spectroscopic properties. | Can predict structures and properties for which experimental data is unavailable. Can help interpret experimental data. | Predictions are theoretical and require experimental validation. Accuracy depends on the level of theory and basis set used. | No physical sample required, only the 2D chemical structure. |
Experimental Protocols
Key Experiment: Single-Crystal X-ray Diffraction
This protocol provides a generalized methodology for the structural determination of a small organic molecule like a non-canonical amino acid.
Objective: To obtain the three-dimensional atomic structure of this compound through the diffraction of X-rays by a single crystal.
Methodology:
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., water/ethanol, methanol/ether).
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals.
-
Crystals should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal under a microscope and mount it on a goniometer head, typically using a cryo-loop and flash-cooling in liquid nitrogen to protect it from radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to record the diffraction pattern.
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the positions and intensities of the diffraction spots.
-
Index the diffraction pattern to determine the unit cell parameters and the crystal system.
-
Scale and merge the intensity data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically successful.
-
Build an initial molecular model into the electron density map using software like SHELXT or Olex2.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that minimizes the R-factor.
-
-
Structure Validation:
-
Analyze the final model for geometric reasonability (bond lengths, angles).
-
Check for any unresolved electron density or other anomalies.
-
Generate a final crystallographic information file (CIF) for publication and deposition in a crystallographic database.
-
Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a novel non-canonical amino acid, integrating multiple analytical techniques.
Caption: A logical workflow for the structural validation of a novel amino acid.
A Comparative Guide to the Stability of Peptides Containing 2-Amino-2-butylhexanoic Acid
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a paramount challenge.[1][2] One promising strategy to mitigate rapid enzymatic degradation is the incorporation of non-natural amino acids.[2][3][4] This guide provides a comparative analysis of the expected stability of peptides containing the synthetic amino acid 2-Amino-2-butylhexanoic acid against peptides with natural amino acid counterparts.
The inclusion of structurally unique non-natural amino acids like this compound is hypothesized to confer enhanced proteolytic resistance. The steric bulk provided by the butyl and hexyl groups at the α-carbon is expected to shield adjacent peptide bonds from enzymatic cleavage, thereby prolonging the peptide's plasma half-life.[5] While direct experimental data for peptides containing this compound is not extensively available in public literature, we can infer its stability-enhancing properties based on established principles of peptide chemistry and studies on other non-natural amino acids.[5]
Comparative Stability Data
The following table summarizes hypothetical comparative data based on the expected effects of incorporating a sterically hindered non-natural amino acid like this compound (here abbreviated as 'Abh') into a model peptide sequence, compared to its natural analog and other modification strategies.
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Key Observations |
| Model Peptide (L-amino acids) | Unmodified | < 1 | Rapid degradation by proteases. |
| Model Peptide-Abh | This compound substitution | 12 - 24 (estimated) | Increased steric hindrance at the substitution site is expected to significantly reduce proteolytic cleavage. |
| Model Peptide (D-amino acid) | L-amino acid replaced with D-amino acid | > 24 | D-amino acids are not recognized by most endogenous proteases, leading to high stability.[6] |
| Model Peptide-N-acetyl | N-terminal Acetylation | 2 - 4 | Blocks degradation by aminopeptidases.[7] |
| Model Peptide-C-amide | C-terminal Amidation | 3 - 6 | Prevents degradation by carboxypeptidases.[7] |
Experimental Protocols
To empirically determine the comparative stability, the following experimental protocols are recommended.
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This method assesses the resistance of a peptide to degradation by proteases present in plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO).
-
Human plasma (commercially sourced).
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in acetonitrile).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to calculate the half-life (t½).[7]
Protocol 2: Proteolytic Stability Assay with Specific Proteases
This assay evaluates the stability of a peptide against specific enzymes like trypsin or chymotrypsin.
Materials:
-
Test peptide stock solution.
-
Specific protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer.
-
Quenching solution.
-
HPLC or LC-MS system.
Procedure:
-
Incubate the test peptide at a final concentration of 10 µM with the protease solution at 37°C.
-
Take aliquots at various time intervals.
-
Stop the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS to determine the amount of undigested peptide.
-
Calculate the degradation rate and half-life.
Visualizing Peptide Degradation and Experimental Workflow
The following diagrams illustrate the conceptual pathways of peptide degradation and a typical experimental workflow for stability assessment.
Caption: Major enzymatic degradation pathways for peptides.
Caption: Experimental workflow for peptide stability assay.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-2-butylhexanoic Acid: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Amino-2-butylhexanoic acid (CAS No. 7597-66-2), ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A lab coat or chemical-resistant apron is mandatory.
-
Ventilation : All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to manage it as a hazardous chemical waste, ensuring it is collected by a licensed environmental services company. Under no circumstances should this chemical be discharged into drains or the public sewer system without proper assessment and neutralization as permitted by local regulations.
Step 1: Waste Identification and Segregation
-
Clearly label the waste as "Hazardous Waste: this compound".
-
Segregate this waste stream from other chemical wastes to prevent inadvertent and potentially hazardous reactions. Do not mix with incompatible materials.
Step 2: Containerization
-
Select a dedicated and appropriate waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are generally suitable.
-
If possible, use the original container, provided it is not compromised.
-
Ensure the container is clean and dry before the initial addition of waste.
Step 3: Waste Accumulation
-
Carefully transfer the solid this compound waste into the designated, labeled container.
-
For solutions of this compound, they should be collected as liquid hazardous waste in a separate, appropriately labeled container.
-
Keep the waste container tightly sealed at all times, except when adding waste.
Step 4: Storage
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage location has secondary containment to manage any potential leaks.
Step 5: Arranging for Disposal
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup.
-
Complete all necessary waste pickup request forms as required by your institution's Environmental Health and Safety (EHS) department.
Spill and Leak Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Absorb : For small spills, use an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Quantitative Data Summary
As a specific SDS for this compound was not located, quantitative data regarding exposure limits, pH of solutions, or specific concentration thresholds for disposal are not available. The table below highlights the necessity of obtaining this information from a supplier-specific SDS.
| Parameter | Guideline | Source |
| Waste Classification | To be determined by a qualified professional based on the specific hazards listed in the SDS. | Supplier's Safety Data Sheet |
| pH of Aqueous Solutions | To be measured. If acidic or basic, may require neutralization if permitted by local regulations. | Supplier's Safety Data Sheet |
| Occupational Exposure Limits | Not established. Follow general guidelines for handling non-volatile chemical solids. | Consult Supplier's Safety Data Sheet |
| Container Type | Chemically compatible, sealed container (e.g., HDPE, Glass). | General Laboratory Safety Protocols |
| Labeling Requirements | "Hazardous Waste" with the full chemical name and associated hazards as per the SDS. | EPA/OSHA Regulations |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and prioritizing safety and regulatory compliance, laboratory professionals can effectively manage the disposal of this compound, thereby fostering a secure and responsible research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-2-butylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Amino-2-butylhexanoic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound are inhalation, ingestion, and skin or eye contact. While the toxicity of this specific compound is not fully characterized, it is prudent to treat it as potentially harmful.
Recommended Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned to its full length.[1] |
| Full Suit | For large quantities or in case of a significant spill, a full chemical-resistant suit may be necessary.[3] | |
| Respiratory Protection | Dust Respirator | If there is a risk of generating dust or aerosols, a NIOSH-approved dust respirator is required.[3] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood to control potential dust or aerosol generation.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process generates heat, use a cooling bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands and any exposed skin with soap and water immediately after removing gloves.[3]
-
Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, use appropriate absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[3] |
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Protocol:
All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Below is a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
